Ac-met-nh2
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQATZBTQNYZFO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Acetylmethioninamide (Ac-Met-NH2): Structure, Molecular Weight, and Characterization
Introduction: The Significance of Modified Amino Acids in Scientific Research
In the realms of biochemistry, pharmacology, and drug development, the modification of amino acids and peptides is a cornerstone of innovation. These modifications, often involving the termini of the molecules, can dramatically alter their physicochemical properties, bioavailability, and biological activity. This guide focuses on a specific modified amino acid, N-acetylmethioninamide, ubiquitously known by its condensed formula, Ac-Met-NH2.
This compound is a derivative of the essential amino acid L-methionine, featuring two critical modifications: an N-terminal acetylation and a C-terminal amidation. N-terminal acetylation, the addition of an acetyl group (CH₃CO-) to the alpha-amino group, is one of the most common protein modifications in eukaryotes, affecting as many as 85% of human proteins.[1] This modification neutralizes the positive charge of the N-terminus, which can enhance the molecule's stability by protecting it from enzymatic degradation by aminopeptidases.[1]
Conversely, C-terminal amidation involves the conversion of the C-terminal carboxyl group (-COOH) into a carboxamide group (-CONH₂). This modification removes the negative charge at the C-terminus, bringing the peptide mimic closer to its native protein counterpart and often enhancing its biological activity and stability.[2] The study of molecules like this compound provides researchers with a fundamental understanding of how these modifications influence molecular behavior, offering a building block for the design of novel peptides and therapeutic agents with improved pharmacokinetic profiles.
Chemical Structure and Physicochemical Properties
The unambiguous identification and characterization of this compound begin with a thorough understanding of its chemical structure.
Systematic Name: (2S)-2-acetamido-4-(methylthio)butanamide
Synonyms: Ac-L-Met-NH2, N-acetyl-L-methioninamide[2]
CAS Number: 23361-37-7[2]
Chemical Formula: C₇H₁₄N₂O₂S[2]
The structure of this compound incorporates the methionine side chain, which includes a thioether group, making it one of the two sulfur-containing proteinogenic amino acids. The N-terminus is capped with an acetyl group, and the C-terminus is an amide.
Molecular Weight Determination: A Foundational Calculation
The molecular weight of a compound is a fundamental property, crucial for its quantification and identification, particularly in mass spectrometry. It can be expressed as either the monoisotopic mass or the average molecular weight.
1. Monoisotopic Mass Calculation
The monoisotopic mass is calculated using the mass of the most abundant naturally occurring isotope of each element.[3] This value is of paramount importance in high-resolution mass spectrometry.
The calculation is as follows:
-
Monoisotopic Mass = (7 × Mass of ¹²C) + (14 × Mass of ¹H) + (2 × Mass of ¹⁴N) + (2 × Mass of ¹⁶O) + (1 × Mass of ³²S)
-
Monoisotopic Mass = (7 × 12.000000) + (14 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) + (1 × 31.972071)
-
Monoisotopic Mass = 84.000000 + 14.10955 + 28.006148 + 31.98983 + 31.972071
-
Monoisotopic Mass = 190.0776 Da
2. Average Molecular Weight Calculation
The average molecular weight is determined by summing the standard atomic weights of the constituent atoms, which are the weighted averages of the natural abundances of all isotopes of that element.[4][5]
The calculation is as follows:
-
Average Molecular Weight = (7 × Atomic Weight of C) + (14 × Atomic Weight of H) + (2 × Atomic Weight of N) + (2 × Atomic Weight of O) + (1 × Atomic Weight of S)
-
Average Molecular Weight = (7 × 12.011) + (14 × 1.008) + (2 × 14.007) + (2 × 15.999) + (1 × 32.06)
-
Average Molecular Weight = 84.077 + 14.112 + 28.014 + 31.998 + 32.06
-
Average Molecular Weight = 190.261 g/mol [2]
| Parameter | Value | Source |
| Chemical Formula | C₇H₁₄N₂O₂S | [2] |
| CAS Number | 23361-37-7 | [2] |
| Monoisotopic Mass | 190.0776 Da | Calculated |
| Average Molecular Weight | 190.261 g/mol | [2] |
| Melting Point | 146 - 151 °C | [2] |
| Appearance | White to off-white powder/solid | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through standard peptide chemistry techniques, often involving a solution-phase or solid-phase approach. Below is a representative workflow for the synthesis of an N-acetylated, C-amidated amino acid.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Solid-Phase Synthesis
-
Resin Preparation: Start with a Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Couple Fmoc-L-methionine to the resin using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of methionine by treating the resin with a solution of 20% piperidine in DMF.
-
N-terminal Acetylation: Acetylate the newly freed N-terminal amine by reacting the resin-bound methionine with acetic anhydride and a non-nucleophilic base such as DIPEA in DMF. This step "caps" the N-terminus.
-
Cleavage and Deprotection: Cleave the this compound from the resin and simultaneously remove any side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers to protect the methionine side chain.
-
Purification: Precipitate the crude product in cold diethyl ether, then purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Final Product: Lyophilize the pure fractions to obtain this compound as a white, fluffy powder.
Analytical Characterization
Rigorous analytical techniques are essential to confirm the identity, purity, and structure of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for assessing the purity of peptides and their derivatives.[6] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: Analytical RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Expected Outcome: A single, sharp peak indicates a high degree of purity. The retention time will depend on the specific column and gradient conditions but will reflect the moderate hydrophobicity of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to elucidate the structure through fragmentation analysis (MS/MS).
Expected Mass Spectrum:
-
Full Scan (MS1): The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 191.0854 (monoisotopic) or 191.27 (average).
-
Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion is expected to yield characteristic b- and y-ions. N-terminal acetylation is known to promote the formation of a diagnostic b₁-ion.
Predicted Fragmentation Pathway:
Caption: Predicted key fragments in the tandem mass spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure and connectivity of the molecule.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Amide Protons (NH): The N-acetyl amide proton and the C-terminal amide protons are expected to appear as broad singlets or multiplets in the region of 7.5-8.5 ppm.
-
Alpha-Proton (α-CH): The proton on the alpha-carbon, adjacent to the acetylated nitrogen, will be a multiplet around 4.2-4.5 ppm.
-
Side Chain Protons (β-CH₂, γ-CH₂, S-CH₃):
-
The β- and γ-protons will appear as multiplets between 1.8-2.6 ppm.
-
The thioether methyl protons (S-CH₃) will be a sharp singlet around 2.1 ppm.
-
-
Acetyl Protons (Ac-CH₃): The methyl protons of the acetyl group will be a sharp singlet around 1.9 ppm.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the 170-175 ppm region for the amide and acetyl carbonyls.
-
Alpha-Carbon (α-C): The alpha-carbon should resonate around 50-55 ppm.
-
Side Chain Carbons (β-C, γ-C, S-CH₃):
-
β- and γ-carbons are expected in the 25-35 ppm range.
-
The S-methyl carbon will be around 15 ppm.
-
-
Acetyl Carbon (Ac-CH₃): The acetyl methyl carbon will appear around 22-24 ppm.
Conclusion
N-acetylmethioninamide (this compound) serves as an exemplary model for understanding the impact of terminal modifications on amino acids. Its structure, characterized by N-terminal acetylation and C-terminal amidation, imparts increased stability and neutrality, making it a valuable tool for researchers in peptide design and drug development. The systematic approach to its synthesis, purification, and detailed characterization through HPLC, mass spectrometry, and NMR spectroscopy, as outlined in this guide, provides a robust framework for its scientific investigation and application.
References
- Wu, W., Goldstein, G., Adams, C., Matthews, R. H., & Ercal, N. (2005). Separation and quanti cation ofN-acetyl-l-cysteine. andN-acetyl-cysteine-amide by HPLC. with uorescence detection.
-
PubChem. (n.d.). N-acetyl-L-methionine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-acetylmethioninate. National Center for Biotechnology Information. Retrieved from [Link]
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University of Missouri. (n.d.). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]
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Engineering LibreTexts. (2021). 5: Molecular Weight Averages. Retrieved from [Link]
-
IonSource. (2005). Monoisotopic and Average Mass. Retrieved from [Link]
- Gani, O., & Engh, R. A. (2010). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Journal of the American Society for Mass Spectrometry, 21(9), 1549–1558.
- Aksnes, H., Ree, R., & Arnesen, T. (2019). Co-translational, Post-translational, and Non-canonical N-Terminal Acetylation of Proteins. FEBS Journal, 286(12), 2909-2927.
- Conlon, J. M. (2010). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 611, 213–222.
- Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6.
-
IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
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Britannica. (2023). Atomic weight. Retrieved from [Link]
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IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 431–439.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-methionine (HMDB0011745) [hmdb.ca]
- 2. N-acetyl-D-methionine | C7H13NO3S | CID 6991987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
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- 6. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
N-Acetyl-L-methioninamide CAS number 23361-37-7
An In-Depth Technical Guide to N-Acetyl-L-methioninamide (CAS 23361-37-7)
Abstract
N-Acetyl-L-methioninamide (Ac-L-Met-NH2) is the acetylated amide derivative of the essential amino acid L-methionine. While structurally similar to the more extensively studied N-Acetyl-L-methionine (Ac-L-Met-OH), the terminal amide moiety of Ac-L-Met-NH2 imparts distinct physicochemical properties that influence its stability, bioavailability, and formulation characteristics. This guide provides a comprehensive technical overview of Ac-L-Met-NH2, covering its chemical properties, a robust synthesis strategy, proposed metabolic pathways, detailed analytical protocols for characterization, and current and prospective applications. The document is designed to serve as a foundational resource for professionals in biochemistry, drug development, and cosmetic science, synthesizing established data with field-proven methodologies to facilitate further research and application.
Core Molecular Profile and Physicochemical Properties
N-Acetyl-L-methioninamide is a stable, white to off-white crystalline solid.[1] Its structure consists of an L-methionine backbone where the primary amine is protected by an acetyl group and the carboxylic acid is converted to a primary amide. This modification neutralizes the charge of the C-terminus, which can significantly alter its solubility, membrane permeability, and susceptibility to enzymatic degradation compared to its carboxylic acid counterpart.
Table 1: Physicochemical and Identification Properties of N-Acetyl-L-methioninamide
| Property | Value | Source(s) |
| CAS Number | 23361-37-7 | [1][2][3] |
| Molecular Formula | C₇H₁₄N₂O₂S | [1][3] |
| Molecular Weight | 190.27 g/mol | [1] |
| Synonyms | Ac-L-Met-NH2, Acetyl-L-methionine amide | [1][2][4][5] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | 146 - 151 °C | [1] |
| Optical Rotation | [α]²⁴/D = -8 ± 1° (c=1 in methanol) | [1] |
| Storage Conditions | 0 - 8 °C, Store at Room Temperature | [1][2][4] |
| PubChem ID | 536763 | [1] |
Synthesis and Manufacturing Workflow
While N-Acetyl-L-methioninamide is commercially available, understanding its synthesis is crucial for custom labeling studies (e.g., with ¹³C or ¹⁵N) or process development. A reliable and high-yield synthesis can be achieved via a two-step process starting from L-methionine.
Step 1: N-Acetylation of L-Methionine
The first step involves the selective acetylation of the alpha-amino group of L-methionine. A well-established method utilizes acetic anhydride under controlled pH conditions in an aqueous alkaline solution.[6] This approach is efficient and minimizes the formation of byproducts like oxazolones, which can occur in purely acidic conditions.
Protocol 2.1: Synthesis of N-Acetyl-L-methionine (Intermediate)
-
Dissolution: Dissolve L-methionine (1.0 eq) in a suitable volume of deionized water containing sodium hydroxide (approx. 2.0 eq).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to manage the exothermic reaction.
-
Acetylation: Add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.
-
pH Control (Critical): Throughout the addition, maintain the pH of the mixture between 8.0 and 10.0 by concurrently adding an aqueous solution of NaOH (e.g., 4M). Maintaining this pH range ensures the amino group remains sufficiently nucleophilic for acetylation while minimizing hydrolysis of the anhydride.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Acidification & Isolation: Acidify the reaction mixture to pH 2-3 with a strong acid (e.g., HCl or H₂SO₄). The N-Acetyl-L-methionine product, being less water-soluble at low pH, will precipitate. The product can then be isolated by filtration, washed with cold water, and dried under vacuum.
Step 2: Amidation of N-Acetyl-L-methionine
The conversion of the intermediate's carboxylic acid to the primary amide is efficiently performed using standard peptide coupling chemistry. This involves activating the carboxyl group to facilitate nucleophilic attack by an ammonia source.
Protocol 2.2: Synthesis of N-Acetyl-L-methioninamide
-
Dissolution: Dissolve N-Acetyl-L-methionine (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 10-15 minutes at 0 °C to form the activated ester intermediate.
-
Ammonia Addition: Add a source of ammonia, such as a solution of ammonia in methanol (e.g., 7N, 1.5 eq), to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Workup & Purification: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield pure N-Acetyl-L-methioninamide.
Synthesis Workflow Diagram
Caption: Proposed metabolic conversion of N-Acetyl-L-methioninamide to L-methionine.
Analytical and Quality Control Protocols
Robust analytical methods are essential for confirming the identity, purity, and stability of N-Acetyl-L-methioninamide.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity of N-Acetyl-L-methioninamide and quantifying it in various matrices. The method separates the compound from potential impurities, such as the starting materials or hydrolysis products.
Protocol 4.1: Purity Analysis by RP-HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 phase provides sufficient hydrophobic retention for this moderately polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water. (For MS compatibility) [7]* Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV, 210 nm. The amide bond provides sufficient absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of water:acetonitrile to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for unambiguous structural confirmation. The spectrum provides a unique fingerprint based on the chemical environment of each proton.
Protocol 4.2: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of N-Acetyl-L-methioninamide in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation: The expected signals are as follows:
-
~1.9 ppm (singlet, 3H): Acetyl group (CH₃-C=O).
-
~2.0 ppm (singlet, 3H): Thioether methyl group (S-CH₃).
-
~1.8-2.1 ppm (multiplet, 2H): Beta-methylene group (β-CH₂).
-
~2.5 ppm (triplet, 2H): Gamma-methylene group (γ-CH₂).
-
~4.2-4.4 ppm (multiplet, 1H): Alpha-proton (α-CH).
-
~7.0-7.5 ppm (broad singlets, 2H): Primary amide protons (-CONH₂).
-
~8.0-8.3 ppm (doublet, 1H): Acetyl amide proton (-NH-C=O).
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with LC (LC-MS), is used to confirm the molecular weight and can provide fragmentation data for further structural elucidation. [8] Protocol 4.3: Molecular Weight Confirmation by LC-MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. This mode is highly efficient for protonating the amide and acetyl groups.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₇H₁₅N₂O₂S]⁺: 191.0854. High-resolution mass spectrometry (HRMS) should detect this mass with <5 ppm error.
Analytical Data Summary
Table 2: Expected Analytical Characterization Data
| Technique | Parameter | Expected Result |
| HPLC | Retention Time | Dependent on exact conditions, but should be a single major peak >98% purity. |
| ¹H NMR | Chemical Shifts (ppm) | Signals corresponding to acetyl, thioether, α, β, γ protons, and two distinct amide NH signals. |
| HRMS (ESI+) | m/z of [M+H]⁺ | 191.0854 ± 5 ppm |
General Analytical Workflow Diagram
Sources
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- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-Terminal Acetylation of Methionine in Proteins
Introduction: The First Modification, A Lasting Impact
N-terminal acetylation (Nt-acetylation), the covalent addition of an acetyl group to the α-amino group of a protein's first amino acid, is one of the most abundant protein modifications in eukaryotes, affecting upwards of 80% of all human proteins.[1][2][3] This seemingly simple modification, catalyzed by a family of N-terminal acetyltransferases (NATs), has profound and diverse consequences for a protein's life, influencing its stability, folding, interactions, and subcellular localization.[4][5][6]
A critical decision point in this process involves the initiator methionine (iMet). For every protein synthesized in eukaryotes, the journey begins with methionine. A crucial enzymatic crossroads then determines the final N-terminal state: either the iMet is cleaved by methionine aminopeptidases (MetAPs), exposing the penultimate residue for subsequent acetylation, or the iMet itself is retained and acetylated.[7][8] This guide focuses specifically on the latter scenario—the Nt-acetylation of methionine—a modification with distinct enzymatic machinery and unique functional consequences that are pivotal in cellular homeostasis and increasingly implicated in human disease.
This document provides a technical overview for researchers, scientists, and drug development professionals, delving into the core biochemical decisions governing iMet acetylation, its multifaceted roles in protein regulation, its connection to pathology, and the methodologies employed to study this critical modification.
Part 1: The Co-Translational Decision: To Cleave or to Acetylate?
The fate of the initiator methionine is decided co-translationally, as the nascent polypeptide chain emerges from the ribosome exit tunnel.[9][10] This decision is governed by the interplay between two key enzyme families: Methionine Aminopeptidases (MetAPs) and specific N-terminal Acetyltransferases (NATs).
The "Rules" of Methionine Excision
The primary determinant for iMet cleavage by MetAPs is the identity of the residue at position two (the P1' position).[8][11] If the side chain of this amino acid is small (e.g., Glycine, Alanine, Serine, Cysteine, Threonine, Proline, and Valine), MetAPs can efficiently cleave the iMet.[12][13] This exposes the new N-terminal residue, which is often a substrate for the major NAT complex, NatA.[13][14]
Conversely, if the penultimate residue has a large or bulky side chain, MetAP activity is inhibited, and the iMet is retained.[11] It is this population of proteins—those that retain their iMet—that become the primary candidates for direct N-terminal methionine acetylation.
The Methionine-Targeting NATs
When iMet is retained, specific NATs are responsible for its acetylation. These enzymes recognize the N-terminal methionine in the context of the subsequent amino acid sequence. The primary NATs targeting iMet include:
-
NatB: This complex acetylates methionine when it is followed by an acidic (Asp, Glu) or amidic (Asn, Gln) residue.[4][5]
-
NatC, NatE, and NatF: These NATs act on proteins where methionine is followed by a hydrophobic or amphipathic residue.[4][5][13]
This enzymatic specificity ensures that a large proportion of proteins retaining their iMet are efficiently acetylated, neutralizing their N-terminal positive charge and transforming the terminus into a more hydrophobic entity.[2][5]
Figure 1: Co-translational decision-making at the N-terminus.
Part 2: Functional Consequences of Methionine Acetylation
The addition of an acetyl group to the initiator methionine is not a mere biochemical footnote; it is a critical regulatory event that dictates protein function and fate.
Regulation of Protein Stability: The Ac/N-Degron Pathway
One of the most significant roles of Nt-acetylation is its function in protein degradation via the N-degron pathways.[5][15] An N-degron is a sequence or feature at the N-terminus that marks a protein for ubiquitination and subsequent proteasomal degradation.[16][17]
Nt-acetylation of methionine can create a specific type of N-degron known as an "Ac/N-degron".[15][18] This acetylated methionine, along with other acetylated residues like Ala, Val, Ser, Thr, and Cys, can be recognized by E3 ubiquitin ligases, such as Doa10 (MARCH6 in mammals).[5][18] This discovery functionally linked the vast machinery of Nt-acetylation directly to the ubiquitin-proteasome system.[16]
However, the relationship is complex. In many contexts, the Ac/N-degron is "conditional." For instance, it can be shielded from recognition when the protein is correctly folded or part of a larger complex, acting as a quality control mechanism to degrade unassembled or misfolded subunits.[15][17] Conversely, in other cases, Nt-acetylation can protect proteins from degradation by masking alternative degradation signals.[2][4] The ultimate outcome—stabilization or degradation—is highly context- and substrate-dependent.
Figure 2: The Ac/N-degron pathway for acetylated methionine.
Modulation of Protein Interactions and Function
By neutralizing the positive charge and increasing hydrophobicity at the N-terminus, iMet acetylation can directly influence protein structure and its interactions with other molecules.[5][6]
-
Protein Folding and Aggregation: For some proteins, Nt-acetylation is crucial for proper folding. In the case of α-synuclein, implicated in Parkinson's disease, Nt-acetylation of Met1 enhances its membrane interaction and can accelerate the formation of pathological aggregates.[4][6]
-
Subcellular Localization: The N-terminus can act as a targeting signal. Acetylation can modify or create such signals, directing proteins to specific cellular compartments like membranes or organelles.[2][14]
-
Enzyme Activity: The chemical alteration of the N-terminus can allosterically regulate the activity of enzymes by subtly changing their conformation.
Summary of Functional Roles
| Function | Mechanism of Action | Key Consequence |
| Protein Stability | Creation of an "Ac/N-degron" recognized by E3 ubiquitin ligases (e.g., Doa10/MARCH6). | Can lead to targeted degradation, serving as a quality control mechanism.[15][18] |
| Protein Folding | Alters local charge and hydrophobicity, influencing the initial stages of polypeptide chain collapse. | Can promote correct folding or, in some cases, enhance aggregation propensity (e.g., α-synuclein).[4][6] |
| Protein-Protein Interaction | The acetylated N-terminus can form a specific binding interface or sterically hinder other interactions. | Modulates the formation and stability of protein complexes.[3][4] |
| Subcellular Targeting | Modifies N-terminal signals, particularly for membrane-associated proteins. | Influences protein localization and function within specific cellular compartments.[2][14] |
Part 3: Implications in Disease and Drug Development
Given its fundamental role in protein homeostasis, it is unsurprising that dysregulation of Nt-acetylation is linked to numerous human diseases, including cancer and neurodevelopmental disorders.[2][3] The enzymes responsible, particularly the NATs, are emerging as attractive targets for therapeutic intervention.
NATs as Therapeutic Targets
-
Cancer: Several NATs have been implicated in cancer progression.[2] For instance, the catalytic subunit of NatA, NAA10, has been shown to have roles in cancer cell proliferation, and its knockdown can sensitize cancer cells to other drugs.[19][20] Specific NATs that acetylate methionine, such as NatC, are also crucial for protecting certain proteins from degradation, and their inhibition could be a strategy to destabilize oncoproteins.[2]
-
Targeted Inhibitor Development: The development of potent and selective NAT inhibitors is an active area of research.[21] Bisubstrate inhibitors, which link a peptide substrate mimic to a coenzyme A analog, have shown high potency and selectivity for specific NATs, including NatD (NAA40).[3][22][23] These compounds serve as valuable chemical probes to interrogate NAT function and represent a promising starting point for drug development.[19]
The ability to modulate the acetylation status of specific protein subsets—such as those retaining their initiator methionine—opens up new avenues for targeted therapies aimed at correcting protein stability or function in a disease context.[21]
Part 4: Methodologies for Studying N-terminal Methionine Acetylation
Investigating Nt-acetylation requires specialized proteomic and biochemical techniques. The primary challenge is to isolate and identify N-terminal peptides from the far more abundant internal peptides generated during protein digestion.[24]
N-Terminomics: A Proteomics Approach
Mass spectrometry (MS)-based proteomics is the gold standard for identifying Nt-acetylation on a global scale.[4][24] "N-terminomics" workflows are designed to specifically enrich for N-terminal peptides.
A Self-Validating N-Terminomics Workflow (TAILS-based):
The following protocol is based on the principle of Terminal Amine Isotopic Labeling of Substrates (TAILS), which uses chemical labeling to block all primary amines (lysine side chains and free N-termini) followed by depletion of internal peptides.
Protocol: Negative Selection Workflow for N-terminal Peptide Enrichment
-
Protein Extraction & Quantification:
-
Lyse cells or tissues in a denaturing buffer (e.g., 8 M urea) with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay. A control sample (e.g., from a NAT knockout cell line) should be processed in parallel.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds with 5 mM DTT for 30 min at 37°C.
-
Alkylate free cysteines with 15 mM iodoacetamide for 30 min at room temperature in the dark.
-
-
Chemical Acetylation (Blocking Step):
-
Causality: This step is critical. All free primary amines (N-termini and lysine ε-amino groups) are blocked by chemical acetylation. This ensures that after trypsin digestion, only the newly generated internal peptide N-termini will have a free amine. Naturally acetylated N-termini remain unchanged and are protected.
-
Add acetic anhydride (or an isotopic version for quantification) to the protein solution and maintain a basic pH (~8.0) with a buffer like triethylammonium bicarbonate. React for 1 hour at room temperature. Quench the reaction by adding hydroxylamine.
-
-
Protein Digestion:
-
Dilute the urea concentration to < 2 M to ensure enzyme activity.
-
Digest the protein sample with trypsin (enzyme:substrate ratio of 1:50) overnight at 37°C. Trypsin cleaves C-terminal to arginine and lysine residues. Because lysines were blocked in the previous step, trypsin will only cleave after arginine.[24]
-
-
Enrichment of N-terminal Peptides:
-
Causality: This is the negative selection step. A specialized polymer with aldehyde groups is used to bind and deplete all peptides with a free N-terminus (i.e., the internal peptides). The original, blocked N-terminal peptides (both naturally and chemically acetylated) do not react and remain in the supernatant.
-
Add the sample to the depletion polymer (e.g., HPG-ALD) and incubate for 2-4 hours.
-
Centrifuge to pellet the polymer and the bound internal peptides. Collect the supernatant, which is now enriched for N-terminal peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the enriched peptide fraction by LC-MS/MS.[4]
-
Search the resulting spectra against a protein database. Specify N-terminal acetylation (+42.0106 Da) as a variable modification on methionine and other residues.
-
Self-Validation: The data from the control (e.g., NAT knockout) sample should show a significant reduction in specific Nt-acetylation events, validating the biological findings. The presence of chemically acetylated N-termini serves as an internal control for the efficiency of the blocking and enrichment steps.
-
Figure 3: Workflow for N-terminomics using negative selection.
Conclusion
The N-terminal acetylation of initiator methionine is a widespread and functionally critical co-translational modification. It represents a key regulatory node, influencing protein stability through the Ac/N-degron pathway, modulating protein interactions, and ensuring proper protein function. The enzymatic machinery governing this modification—the interplay between MetAPs and specific NATs—provides a layer of control over the proteome that is essential for cellular health. As our understanding of the links between NAT dysregulation and human disease deepens, the development of targeted inhibitors and advanced proteomic methods will be paramount. For researchers in basic science and drug development, a thorough understanding of this fundamental process is not just beneficial—it is essential for dissecting complex biological systems and designing the next generation of targeted therapeutics.
References
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N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Journal of Experimental Botany.[Link]
-
N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. National Institutes of Health.[Link]
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The pathways of N-terminal processing. ResearchGate.[Link]
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N-terminal processing: the methionine aminopeptidase and N alpha-acetyl transferase families. PubMed.[Link]
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Destined for destruction: The role of methionine aminopeptidases and plant cysteine oxidases in N-degron formation. National Institutes of Health.[Link]
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N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. PubMed Central.[Link]
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Expression and purification of methionine aminopeptidases and N-terminal acetyltransferases. PubMed.[Link]
-
Protein N-terminal acylation: An emerging field in bacterial cell physiology. PubMed Central.[Link]
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N-terminal acetylation of cellular proteins creates specific degradation signals. PubMed.[Link]
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Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. PubMed Central.[Link]
-
Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases. PubMed Central.[Link]
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The N-Terminal Methionine of Cellular Proteins as a Degradation Signal. PubMed Central.[Link]
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Timing and specificity of cotranslational nascent protein modification in bacteria. PNAS.[Link]
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N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. bioRxiv.[Link]
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Spotlight on protein N-terminal acetylation. ResearchGate.[Link]
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Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin. Springer Nature Experiments.[Link]
-
The mechanism of N-terminal acetylation of proteins. Semantic Scholar.[Link]
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N-terminal acetylation. Wikipedia.[Link]
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Illuminating the impact of N-terminal acetylation: from protein to physiology. PubMed Central.[Link]
-
Novel bisubstrate inhibitors for protein N-terminal acetyltransferase D. PubMed Central.[Link]
-
Novel Method for N-Terminal Acetylation Prediction. Genomics, Proteomics & Bioinformatics.[Link]
-
Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors. PubMed.[Link]
-
Novel Bisubstrate Inhibitors for Protein N-Terminal Acetyltransferase D. PubMed.[Link]
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N-degron pathways. PNAS.[Link]
-
N-Terminal Methionine Processing. PubMed Central.[Link]
-
N-terminal Protein Processing: A Comparative Proteogenomic Analysis. PubMed Central.[Link]
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Novel bisubstrate inhibitors for protein N-terminal acetyltransferase D. ResearchGate.[Link]
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Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. PubMed Central.[Link]
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Design, Synthesis, and Kinetic Characterization of Protein N-Terminal Acetyltransferase Inhibitors. ResearchGate.[Link]
-
The Science Behind N-Acetyl-L-methionine: Properties and Applications. Iris Biotech.[Link]
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- 4. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
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N-Acetyl-L-methioninamide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: The Significance of N-Acetyl-L-methioninamide in Scientific Research
N-Acetyl-L-methioninamide is a derivative of the essential amino acid L-methionine, characterized by an acetylated N-terminus and an amidated C-terminus. This modification removes the zwitterionic nature typical of free amino acids, resulting in a neutral molecule that mimics a peptide bond at both ends. This structure makes N-Acetyl-L-methioninamide and its class of N-acetyl amino acid amides invaluable tools in various research applications, particularly in the study of protein and peptide chemistry. They serve as models to investigate the intrinsic properties of amino acid side chains, such as hydrophobicity, without the confounding influence of charged termini. Understanding the solubility and stability of N-Acetyl-L-methioninamide is paramount for its effective use in experimental design, formulation development, and ensuring the integrity of research outcomes.
This guide provides a comprehensive overview of the known physicochemical properties of N-Acetyl-L-methioninamide, methodologies for its characterization, and an in-depth analysis of its expected solubility and stability based on data from closely related compounds.
I. Physicochemical Properties and Synthesis
A foundational understanding of the physicochemical properties of N-Acetyl-L-methioninamide is crucial for predicting its behavior in various experimental settings. While extensive data for this specific molecule is limited, key parameters have been established.
Molecular Structure and Key Features
N-Acetyl-L-methioninamide possesses a molecular formula of C₇H₁₄N₂O₂S and a molecular weight of 190.26 g/mol . The key structural features that dictate its properties are:
-
Acetylated N-terminus: This modification neutralizes the positive charge of the alpha-amino group, increasing lipophilicity.
-
Amidated C-terminus: This neutralizes the negative charge of the alpha-carboxyl group, further contributing to its non-ionic character.
-
Methionine Side Chain (-CH₂CH₂SCH₃): This thioether-containing side chain is relatively nonpolar and susceptible to oxidation.
Hydrophobicity
The hydrophobicity of an amino acid side chain is a critical determinant of protein folding and interaction. N-acetyl amino acid amides are excellent models for quantifying this property. The hydrophobicity of the methionine side chain has been determined by measuring the partition coefficient of N-Acetyl-L-methioninamide in an n-octanol/water system[1].
Table 1: Hydrophobicity Data for N-Acetyl-L-methioninamide
| Parameter | Value | Reference |
| log D (pH 7.1) | -0.66 | [1] |
This negative log D value indicates a higher preference for the aqueous phase over the nonpolar octanol phase, classifying the methionine side chain, within this molecular context, as moderately hydrophilic.
Synthesis of N-Acetyl-L-methioninamide
The synthesis of N-Acetyl-L-methioninamide is a critical first step for its study and application. A common laboratory-scale synthesis involves a multi-step process starting from L-methionine.
Experimental Protocol: Synthesis of N-Acetyl-L-methioninamide
-
Esterification: L-methionine is first converted to its methyl ester using thionyl chloride in methanol. This protects the carboxylic acid group.
-
N-Acetylation: The resulting methionine methyl ester is then acetylated using acetic anhydride in the presence of a base, such as sodium bicarbonate, to yield N-acetyl-L-methionine methyl ester.
-
Amidation: The methyl ester is subsequently converted to the amide by treatment with ammonia in methanol.
-
Purification: The final product, N-Acetyl-L-methioninamide, is purified by recrystallization.
Caption: Workflow for equilibrium solubility determination.
III. Stability and Degradation Pathways
The stability of N-Acetyl-L-methioninamide is a critical consideration for its storage and use in experimental protocols. The primary points of lability are the methionine side chain and the amide bonds of the backbone.
Oxidative Stability
The thioether group in the methionine side chain is highly susceptible to oxidation, which can be induced by exposure to atmospheric oxygen, light, heat, or oxidizing agents.[2] This oxidation primarily yields methionine sulfoxide and, under stronger conditions, methionine sulfone.
-
N-Acetyl-L-methioninamide → N-Acetyl-L-methionine sulfoxide → N-Acetyl-L-methionine sulfone
This oxidative degradation is a significant concern. However, this susceptibility to oxidation also makes N-acetyl-L-methionine (and by extension, the amide) an effective antioxidant and stabilizer for therapeutic proteins like human serum albumin, where it acts as a scavenger of reactive oxygen species (ROS).[3]
Hydrolytic Stability
The amide bonds in N-Acetyl-L-methioninamide can undergo hydrolysis, particularly under acidic or basic conditions.
-
Acidic Hydrolysis: Studies on N-acylated amino acid amides have revealed an unexpected hydrolytic instability of the C-terminal amide bond under mildly acidic conditions (e.g., trifluoroacetic acid/water mixtures) at room temperature.[4] This can lead to the formation of N-Acetyl-L-methionine.
-
Basic Hydrolysis: Under strong basic conditions, both the N-terminal acetyl amide and the C-terminal primary amide are susceptible to hydrolysis.
The primary degradation pathways are deamination (hydrolysis of the C-terminal amide) and, to a lesser extent, deacetylation (hydrolysis of the N-terminal amide).[5]
Caption: Major degradation pathways for N-Acetyl-L-methioninamide.
Forced Degradation Studies
To fully characterize the stability of N-Acetyl-L-methioninamide, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[2]
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Prepare solutions of N-Acetyl-L-methioninamide in appropriate solvents and expose them to a range of stress conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat (e.g., 80°C) and solution at elevated temperature.
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing a chromatographic method that separates the parent compound from all significant degradation products.
-
Peak Identification: Use mass spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures.
IV. Analytical Methodologies
Robust analytical methods are required to quantify N-Acetyl-L-methioninamide and its potential degradants. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile or Methanol | Provides good peak shape and resolution. A gradient elution may be necessary to separate degradants. |
| Detection | UV at 200-220 nm | The amide bonds provide UV absorbance at low wavelengths. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temperature | 25-30°C | Ensures reproducible retention times. |
This method should be validated for specificity, linearity, accuracy, precision, and robustness to be considered a stability-indicating assay.
V. Conclusion and Future Directions
N-Acetyl-L-methioninamide is a valuable molecular tool for biochemical and pharmaceutical research. While specific data on its solubility and stability are not abundant, a comprehensive understanding can be constructed from its known hydrophobicity, the behavior of the N-acetyl amino acid amide class, and the known chemistry of the methionine side chain. It is expected to be a water-soluble compound with significant solubility in polar organic solvents, particularly organic acids and fluorinated alcohols. The primary stability concerns are the oxidation of its thioether side chain and the hydrolysis of its amide bonds under acidic or basic conditions.
For researchers and drug development professionals, it is imperative to perform specific solubility and stability studies tailored to their intended application and formulation. The protocols and methodologies outlined in this guide provide a robust framework for such characterizations, ensuring the reliable and effective use of N-Acetyl-L-methioninamide in advancing scientific discovery.
References
- Fauchère, J. L., & Pliška, V. (1983). Hydrophobic parameters Π of amino-acid side-chains from the partitioning of N-acetyl-amino-acid amides. European Journal of Medicinal Chemistry, 18(4), 369-375.
- Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 607–615.
-
PubChem. (n.d.). N-acetyl-L-methionine. National Center for Biotechnology Information. Retrieved from [Link]
- Anraku, M., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 984-992.
-
BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Journal of Organic Chemistry. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]
- Sato, L. S., et al. (2017). Degradation pathways of amino acids during thermal utilization of biomass: a review. Renewable and Sustainable Energy Reviews, 77, 1313-1328.
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- 3. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
Methodological & Application
Application Note: A Robust Protocol for the Solid-Phase Synthesis of Ac-Met-NH2
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-acetylated, C-terminally amidated methionine (Ac-Met-NH2) using manual Fmoc-based solid-phase peptide synthesis (SPPS). We detail every critical step, from the selection of the appropriate resin and coupling reagents to on-resin modifications and final cleavage. Special emphasis is placed on strategies to mitigate the common side reaction of methionine oxidation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for producing high-purity peptides with these specific terminal modifications, which are common in biologically active molecules.
Introduction
N-terminal acetylation and C-terminal amidation are crucial modifications in peptide chemistry, often enhancing biological activity, stability against enzymatic degradation, and altering pharmacokinetic profiles. The synthesis of peptides incorporating these features, such as this compound, requires a carefully planned strategy. Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme is the most widely adopted method for this purpose due to its mild deprotection conditions and compatibility with a wide range of chemistries.[1][2][3]
This protocol focuses on the manual synthesis of this compound, a simple yet illustrative model for more complex modified peptides. We will address the key challenges, including the selection of an appropriate solid support to yield a C-terminal amide, the efficient coupling of Fmoc-Met-OH, the on-resin N-terminal acetylation, and a specialized cleavage protocol designed to prevent the oxidation of the methionine side chain—a common and problematic side reaction.[4][5][6]
Materials and Reagents
High-quality reagents are paramount for a successful synthesis. The following table outlines the necessary materials.
| Reagent/Material | Grade | Recommended Supplier(s) | Purpose |
| Rink Amide AM Resin | 100-200 mesh, ~0.6 mmol/g | ChemPep, Aapptec | Solid support for C-terminal amide peptides[7][8] |
| Fmoc-Met-OH | Peptide Synthesis Grade | CEM Corporation, ChemPep | Methionine amino acid building block[9] |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Aapptec, Sigma-Aldrich | Coupling reagent[10] |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Peptide Synthesis Grade | Bachem, CEM Corporation | Racemization suppressing additive[11][12] |
| Piperidine | Anhydrous | Sigma-Aldrich, Alfa Aesar | Fmoc deprotection agent[1] |
| Acetic Anhydride | ACS Reagent Grade | Sigma-Aldrich | N-terminal acetylation (capping) agent[13] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Bachem, Sigma-Aldrich | Base for coupling and acetylation reactions[12] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | VWR, Fisher Scientific | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | ACS Reagent Grade | VWR, Fisher Scientific | Solvent for washing and swelling |
| "Reagent H" Cleavage Cocktail | N/A | Prepared in-house | Cleavage and global deprotection[4][5][14] |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Component of cleavage cocktail |
| Phenol | ACS Reagent Grade | Sigma-Aldrich | Scavenger in cleavage cocktail |
| Thioanisole | 99% | Sigma-Aldrich | Scavenger in cleavage cocktail |
| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich | Scavenger in cleavage cocktail |
| Dimethylsulfide (DMS) | ACS Reagent Grade | Sigma-Aldrich | Scavenger in cleavage cocktail |
| Ammonium Iodide (NH4I) | 99.99% | Sigma-Aldrich | Reduces methionine oxidation[4] |
| Diethyl Ether | Anhydrous, Cold | VWR, Fisher Scientific | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC mobile phase |
| Water | HPLC Grade | Fisher Scientific | HPLC mobile phase |
Experimental Protocols
Synthesis Workflow Overview
The synthesis of this compound follows a multi-step process beginning with the solid support and culminating in a purified peptide. The workflow is designed to ensure high yield and purity by addressing potential side reactions at each stage.
Caption: Workflow for the solid-phase synthesis of this compound.
Step-by-Step Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Preparation and Swelling
-
Rationale: Proper swelling of the polystyrene resin is critical to ensure that all reactive sites are accessible for subsequent chemical steps.
-
Place 167 mg of Rink Amide AM resin (~0.6 mmol/g loading) into a fritted peptide synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF and wash the resin with DCM (3 x 5 mL) followed by DMF (3 x 5 mL).
Step 2: Initial Fmoc Deprotection
-
Rationale: The Rink Amide linker is supplied with a terminal Fmoc-protected amine.[7][8] This group must be removed to expose the amine for coupling the first amino acid.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Step 3: Fmoc-Met-OH Coupling
-
Rationale: We employ a DIC/Oxyma activation method. DIC is a carbodiimide that activates the carboxylic acid of the amino acid.[10] Oxyma is added as a catalyst and to suppress racemization, which is superior to the traditional, potentially explosive HOBt.[11][12]
-
In a separate vial, dissolve Fmoc-Met-OH (148.6 mg, 0.4 mmol, 4 eq.) and Oxyma Pure (56.8 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIC (62 µL, 0.4 mmol, 4 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Quality Control: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (clear/yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Step 4: N-Terminal Acetylation (Capping)
-
Rationale: Acetylation, or "capping," is performed on the free N-terminal amine after the final coupling cycle.[15][16] This is achieved using acetic anhydride, which reacts with the primary amine to form a stable amide bond.[13]
-
First, remove the N-terminal Fmoc group from the methionine residue by following the procedure in Step 2 .
-
Prepare the acetylation solution: 10% acetic anhydride and 5% DIPEA in DMF (v/v/v). For a 5 mL solution, use 0.5 mL acetic anhydride, 0.25 mL DIPEA, and 4.25 mL DMF.
-
Add 5 mL of the freshly prepared acetylation solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Step 5: Cleavage and Deprotection
-
Rationale: The thioether side chain of methionine is highly susceptible to oxidation during acidic cleavage, forming methionine sulfoxide.[6] To prevent this, a specialized cleavage cocktail known as "Reagent H" is used.[4][5] This cocktail contains scavengers like thioanisole and EDT to trap reactive carbocations and ammonium iodide to act as a reducing agent, minimizing oxidation.[4][14]
-
Prepare "Reagent H" cleavage cocktail (10 mL):
-
Trifluoroacetic Acid (TFA): 8.1 mL
-
Phenol: 0.5 g
-
Thioanisole: 0.5 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
Water: 0.3 mL
-
Dimethylsulfide (DMS): 0.2 mL
-
Ammonium Iodide (NH4I): 0.15 g
-
-
Place the dry, peptide-bound resin in a 50 mL round-bottom flask.
-
Add 10 mL of the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-3 hours. The solution will typically turn yellow/orange due to the scavengers.
-
Filter the resin through a fritted funnel, collecting the filtrate in a 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
Step 6: Peptide Precipitation and Purification
-
Rationale: The peptide is insoluble in cold diethyl ether, allowing it to be precipitated from the acidic cleavage solution. Subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is necessary to isolate the target peptide from any deletion sequences or byproducts.[17][18][19]
-
Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube at 3000 x g for 10 minutes.
-
Carefully decant the ether. Wash the peptide pellet twice with 20 mL of cold ether, centrifuging after each wash.
-
After the final wash, dry the peptide pellet under a stream of nitrogen to remove residual ether.
-
Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water and purify using RP-HPLC on a C18 column. A standard gradient is 5-95% Acetonitrile (containing 0.1% TFA) over 30 minutes.
-
Collect fractions and analyze by LC-MS to identify those containing the pure product (Expected Mass [M+H]⁺: ~207.08).[20][21]
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Data and Expected Results
The success of the synthesis is determined by the purity and identity of the final product.
Analytical Characterization
| Technique | Parameter | Expected Result | Purpose |
| RP-HPLC | Purity | >95% (after purification) | Assesses purity and identifies impurities[17][19] |
| LC-MS | Mass [M+H]⁺ | Observed: ~207.1 Da | Confirms the identity and mass of the target peptide[18][21] |
-
Note on MS: The absence of a peak at ~223.1 Da (M+16) is critical, as this would indicate the presence of the oxidized methionine sulfoxide byproduct. The use of Reagent H is specifically designed to minimize or eliminate this impurity.[5][6]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete coupling; premature chain termination. | Double couple all amino acids; use fresh, high-quality reagents. |
| High levels of Met(O) | Oxidation during cleavage. | Ensure cleavage cocktail is freshly prepared; use Reagent H or a similar optimized cocktail with scavengers.[4][14] |
| Incomplete Acetylation | Inefficient capping reaction. | Use fresh acetic anhydride; ensure the N-terminal Fmoc group was fully removed prior to acetylation. |
| Alkylation of Met | Reaction with carbocations from protecting groups. | Use sufficient scavengers (e.g., TIS, EDT, thioanisole) in the cleavage cocktail.[22][23] |
Conclusion
This application note provides a validated, step-by-step protocol for the synthesis of this compound. By utilizing Rink Amide resin for C-terminal amidation, standard Fmoc chemistry for peptide elongation, a straightforward on-resin acetylation step, and a specialized cleavage cocktail to protect the methionine side chain, researchers can reliably produce this and other similarly modified peptides with high purity. The principles and techniques described herein are foundational and can be adapted for the synthesis of more complex and therapeutically relevant peptide amides.
References
- Rink Amide-AM Resin(200-400 mesh, 0.3-1.0 mmol/g). ChemPep.
- A cleavage cocktail for methionine-containing peptides. PubMed - NIH.
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Mastering Peptide Synthesis: A Comprehensive Guide to Rink Amide AM Resin for C-Terminal Peptide Amides. NINGBO INNO PHARMCHEM CO.,LTD.
- Rink Amide Resin, MBHA Resin. Applied Polytech.
- Fmoc-Met-OH – Standard methionine deriv
- Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC.
- Coupling Reagents. Aapptec Peptides.
- C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their form
- Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein.
- A cleavage cocktail for methionine-containing peptides. Semantic Scholar.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Peptide Coupling Reagents, More than a Letter Soup.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec Peptides.
- Peptide synthesis. Wikipedia.
- Technical Support Center: Optimizing Cleavage of Peptides Containing Heavy Methionine. Benchchem.
- HPLC Analysis Methods for Peptide Characteriz
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
- N-Terminus Acetyl
- Fmoc-Met-OH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- A highly efficient in situ N-acetylation approach for solid phase synthesis.
- Planning a Peptide Synthesis. AAPPTec.
- Solid-phase synthesis of C-terminally modified peptides. Radboud Repository.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH.
- Automated N-Terminal Acetyl
- SYNTHESIS NOTES. Aapptec Peptides.
- Incorporation of thioamide linkages into a growing peptide under SPPS conditions improved by salt effects. PubMed.
- Peptide Synthesis and Purification – Ac-HNPGYP-NH2 was synthesized according to published methods using standard solid-phase.
- Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route.
- SPPS Resins Impact the PNA-Syntheses' Improvement. PMC - NIH.
- Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. NIH.
- Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applic
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
- Overview of Custom Peptide Synthesis.
- SPPS Reagents Explained: A Complete Guide.
- Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. bioRxiv.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chempep.com [chempep.com]
- 3. youtube.com [youtube.com]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc-Met-OH [cem.com]
- 10. peptide.com [peptide.com]
- 11. people.uniurb.it [people.uniurb.it]
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- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 16. peptide.com [peptide.com]
- 17. pepdoopeptides.com [pepdoopeptides.com]
- 18. researchgate.net [researchgate.net]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. peptide.com [peptide.com]
Application Note: A Practical Guide to the Synthesis of Ac-Met-NH₂ via Fmoc-Based Solid-Phase Peptide Synthesis
Abstract
This comprehensive application note provides a detailed protocol and expert insights for the synthesis of N-acetyl-L-methionine amide (Ac-Met-NH₂) using 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). Methionine, a sulfur-containing amino acid, presents unique challenges, primarily the susceptibility of its thioether side chain to oxidation. This guide offers a robust methodology for researchers, scientists, and drug development professionals, detailing every critical step from resin selection to final cleavage and purification. We will explore the causality behind experimental choices, including the selection of an amide resin, appropriate coupling reagents, a strategic N-terminal acetylation step, and the formulation of a specialized cleavage cocktail designed to mitigate oxidative side reactions. The protocols provided herein are designed to be self-validating, ensuring high yield and purity of the target molecule.
Introduction: The Significance of Modified Amino Acids
N-acetylated and C-amidated amino acids like Ac-Met-NH₂ serve as vital building blocks and peptide mimetics in drug discovery and biochemical research. The N-terminal acetyl group and C-terminal amide neutralize the respective charges of the terminal amine and carboxylic acid, which is often necessary when mimicking an internal residue of a larger protein to avoid unnatural charge effects.[1] Methionine, in particular, is a crucial residue in many biologically active peptides, but its synthesis is complicated by the nucleophilic nature of its thioether side chain.[2]
The primary challenge during Fmoc-SPPS of methionine-containing peptides is the oxidation of the thioether to methionine sulfoxide (Met(O)).[3][4] This oxidation can occur during the synthesis but is most pronounced during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[2][5] The formation of Met(O) introduces a diastereomeric impurity (+16 Da) that is often difficult to separate from the desired product, complicating purification and reducing overall yield.[3][4]
This guide presents a strategic approach to synthesize Ac-Met-NH₂ that directly addresses these challenges, ensuring a high-purity final product.
The Strategic Synthesis Workflow
The synthesis of Ac-Met-NH₂ via Fmoc-SPPS is a multi-step process that begins with a resin functionalized to yield a C-terminal amide upon cleavage. The workflow is designed to protect the reactive groups and manage the specific vulnerabilities of the methionine side chain.
Below is a diagram illustrating the overall synthetic strategy.
Caption: High-level workflow for Ac-Met-NH₂ synthesis.
Core Principles and Methodologies
Resin Selection: The Foundation for a C-Terminal Amide
To obtain a C-terminal amide, the synthesis must start on a resin specifically designed for this purpose. The choice of resin is critical as its linker chemistry dictates the functionality of the C-terminus after cleavage.
-
Recommended Resin: Rink Amide resin is the preferred choice for this application. Its acid-labile linker is stable under the basic conditions of Fmoc deprotection but is readily cleaved by TFA to release the peptide as a C-terminal amide.[1] Sieber amide resins are another suitable alternative.[1]
Coupling Step: Activating and Attaching Fmoc-Met-OH
The methionine is introduced as an N-terminally protected Fmoc-Met-OH derivative. The thioether side chain of methionine is generally left unprotected in Fmoc chemistry.[4][6] While protected versions like Fmoc-Met(Trt)-OH exist to prevent side reactions, they are often unnecessary for a simple synthesis if proper cleavage conditions are used.[7]
The coupling reaction involves the activation of the carboxylic acid of Fmoc-Met-OH to facilitate amide bond formation with the free amine on the resin.
-
Activation Chemistry: In-situ activation is the most common and efficient method.[8] Reagents are categorized into two main families: carbodiimides and onium salts (aminium/phosphonium).
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is highly effective and, being a liquid, is convenient for manual and automated synthesis.[8][9]
-
Onium Salts: Reagents like HBTU and HATU are highly efficient but can be more expensive.[9][10] For a single coupling, DIC in combination with an additive is both cost-effective and highly efficient.
-
-
Additive for Racemization Suppression: Additives like OxymaPure (Ethyl cyanohydroxyiminoacetate) are used with DIC to form an active ester, which enhances coupling efficiency and suppresses potential racemization.
The overall coupling reaction is depicted below.
Caption: Schematic of the coupling reaction.
N-Terminal Modification: Deprotection and Acetylation
Once the Fmoc-Met-OH is successfully coupled to the resin, the N-terminal Fmoc group must be removed to expose the free amine.
-
Fmoc Deprotection: This is achieved by treating the resin with a mild base. A solution of 20% piperidine in dimethylformamide (DMF) is standard and effectively removes the Fmoc group via a β-elimination mechanism.[][12]
Following deprotection, the newly freed N-terminal amine is "capped" with an acetyl group.
-
Acetylation: This is a terminal step that prevents further chain elongation and neutralizes the N-terminal charge.[1] It is typically accomplished by treating the resin with acetic anhydride and a mild base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF.[13]
Cleavage: Releasing the Product while Protecting Methionine
The final and most critical step is the cleavage of the Ac-Met-NH₂ from the resin support and the simultaneous removal of any side-chain protecting groups (though none are used for Met in this protocol). The high concentration of acid (TFA) required for cleavage generates reactive carbocations from the resin linker, which can cause two major side reactions with methionine:
-
Oxidation: Formation of methionine sulfoxide (Met(O)).[3][4]
-
S-alkylation: Attachment of tert-butyl groups to the sulfur atom.[3][5][14]
To prevent these side reactions, a specialized cleavage cocktail containing "scavengers" is essential.
-
Optimized Cleavage Cocktail: A standard cleavage cocktail is often insufficient for methionine. A formulation known as Reagent H or a modification thereof provides excellent protection.[15][16][17] The components of this cocktail and their functions are outlined in the table below.
| Component | Typical % (v/v) | Function |
| Trifluoroacetic Acid (TFA) | ~80-90% | Cleaves the peptide from the resin. |
| Water | ~2.5-5% | Suppresses tert-butylation of Trp (not present here, but good practice). |
| Thioanisole | ~5% | Scavenger that limits oxidation and S-alkylation.[18] |
| 1,2-Ethanedithiol (EDT) | ~2.5% | Potent scavenger that prevents re-attachment of the peptide to the resin. |
| Dimethylsulfide (DMS) | ~2% | Reduces any Met(O) that may have formed back to Met.[4] |
| Ammonium Iodide (NH₄I) | ~1.5% (w/v) | Works synergistically with DMS to prevent oxidation.[4][15][16] |
Source: Adapted from Huang & Rabenstein (1999) and other sources.[15][16][18]
Using such a cocktail has been shown to reduce Met(O) formation from as high as 55% with standard cocktails to undetectable levels.[15][17]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. TFA is highly corrosive.
Protocol 1: Synthesis of Ac-Met-NH₂ on Rink Amide Resin
This protocol is based on a 0.1 mmol synthesis scale.
Materials:
-
Rink Amide Resin (e.g., 0.5 mmol/g substitution; 200 mg)
-
Fmoc-Met-OH (186 mg, 0.5 mmol, 5 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (77 µL, 0.5 mmol, 5 eq)
-
OxymaPure (71 mg, 0.5 mmol, 5 eq)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Diethyl ether, cold
Equipment:
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or bubbler (for mixing)
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Resin Swelling:
-
Place 200 mg of Rink Amide resin in the synthesis vessel.
-
Add 5 mL of DMF and shake/bubble for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Fmoc Deprotection (Initial):
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Shake for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF. Shake for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
-
-
Fmoc-Met-OH Coupling:
-
In a separate vial, dissolve Fmoc-Met-OH (186 mg) and OxymaPure (71 mg) in 2 mL of DMF.
-
Add DIC (77 µL) to this solution and pre-activate for 2-3 minutes at room temperature.
-
Add the activated amino acid solution to the drained resin.
-
Shake/bubble for 2 hours at room temperature.
-
Optional: Perform a Kaiser test to confirm reaction completion (should be negative, indicating no free amines).
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Fmoc Deprotection (Methionine):
-
Repeat step 2 to remove the Fmoc group from the newly coupled methionine.
-
-
N-Terminal Acetylation:
-
Prepare an acetylation solution: 1 mL Acetic Anhydride, 1 mL DIPEA, and 8 mL DMF.
-
Add the acetylation solution to the resin.
-
Shake for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage and Product Isolation
Cleavage Cocktail Preparation (Reagent H-modified, 10 mL):
-
Trifluoroacetic acid (TFA): 8.1 mL
-
Phenol: 0.5 g (often included but can be omitted for this simple synthesis)
-
Thioanisole: 0.5 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
Water: 0.3 mL
-
Dimethylsulfide (DMS): 0.2 mL
-
Ammonium Iodide (NH₄I): 150 mg
Procedure:
-
Place the dried, peptide-bound resin in a 50 mL conical tube or appropriate cleavage vessel.
-
Add the freshly prepared cleavage cocktail (~5-10 mL) to the resin.
-
Incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin through a syringe filter or a fritted funnel, collecting the filtrate into a new 50 mL conical tube.
-
Wash the resin with a small amount of fresh TFA (~1-2 mL) and combine the filtrates.
-
Precipitate the crude product by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether (~40 mL). A white precipitate should form.
-
Centrifuge the mixture (e.g., 4000 rpm for 5 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.
-
After the final wash, carefully decant the ether and dry the white solid under vacuum.
-
Analyze the crude product by RP-HPLC and mass spectrometry to confirm identity and purity before final purification.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance; poor resin swelling; deactivated reagents. | Extend coupling time to 4 hours or perform a double coupling. Ensure all reagents are fresh and solvents are anhydrous. |
| Oxidation Detected in Crude Product (+16 Da peak) | Insufficient scavengers; old reagents; air exposure during cleavage. | Ensure cleavage cocktail is freshly prepared. Use high-quality reagents. Purge vessel with nitrogen or argon before and during cleavage.[4] |
| S-alkylation Detected (+56 Da peak for t-butyl) | Insufficient scavengers in cleavage cocktail. | Increase the concentration of thioanisole or EDT in the cleavage cocktail. Ensure sufficient scavengers are present relative to the resin substitution. |
| Alternative Strategy for Purity | For peptides prone to aggregation or persistent oxidation issues. | Consider using Fmoc-Met(O)-OH during the synthesis.[19][20] This ensures a single, oxidized species in the crude product, which simplifies purification. The purified Met(O) peptide can then be reduced back to methionine in a separate post-purification step.[19] |
Conclusion
The synthesis of Ac-Met-NH₂ is a straightforward yet instructive example of Fmoc-based solid-phase peptide synthesis that highlights the specific chemical challenges posed by the methionine residue. By employing a suitable amide resin, standard coupling procedures, and a carefully formulated cleavage cocktail rich in scavengers, researchers can reliably produce this valuable molecule with high purity and yield. The protocols and strategies outlined in this application note provide a robust framework for success, grounded in established chemical principles and field-proven experience.
References
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]
-
Aapptec, LLC. (n.d.). Fmoc-Met(O)-OH; N-Fmoc-L-methionine-D,L-sulfoxide. Retrieved from [Link]
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Retrieved from [Link]
-
Wenschuh, H., et al. (2017). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 18(12), 1131-1136. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15283–15292. [Link]
-
Danishefsky, S. J., et al. (2021). Photochemically-enabled, post-translational production of C-terminal amides. Nature Communications, 12, 6589. [Link]
-
Pillai, V. N. R., & Mutter, M. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396. [Link]
-
Aapptec, LLC. (n.d.). Technical Support Information Bulletin 1157. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15283–15292. [Link]
-
Aapptec, LLC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15283–15292. [Link]
-
Kent, S. B. H., et al. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 22(7), 1057. [Link]
-
Albericio, F., & Kates, S. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Aapptec, LLC. (n.d.). Fmoc-Met(O)-OH [76265-70-8]. Retrieved from [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365-372. [Link]
-
Royal Society of Chemistry. (2005). Peptide Synthesis and Purification. Retrieved from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Retrieved from [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press. [Link]
-
Albericio, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7590. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Retrieved from [Link]
Sources
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- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. file.globalso.com [file.globalso.com]
- 10. bachem.com [bachem.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
- 17. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Ac-Met-NH2 for the Investigation of N-Terminal Protein Degradation Pathways
Abstract
N-terminal acetylation is a ubiquitous and critical co-translational modification that plays a profound role in regulating protein function and stability. A key cellular quality control mechanism, the Ac/N-end rule pathway, targets proteins bearing N-terminal acetylated (Ac) degradation signals (Ac-degrons) for ubiquitination and subsequent proteasomal degradation. The synthetic dipeptide mimic, N-acetyl-methioninamide (Ac-Met-NH2), serves as a powerful chemical tool to investigate this pathway. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical applications of this compound in studying the enzymes and mechanisms governing N-terminal-dependent protein degradation. We will detail its use as a competitive inhibitor and probe, provide step-by-step protocols for key assays, and explain the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Ac/N-end Rule Pathway
The stability of a protein, and thus its cellular concentration, is intrinsically linked to its N-terminal amino acid. The N-end rule pathway dictates that the identity of the N-terminal residue functions as a primary degradation signal, or "degron." A specialized branch of this system, the Ac/N-end rule pathway, specifically recognizes proteins that have been N-terminally acetylated.
This process begins with N-terminal acetyltransferases (NATs), which acetylate the alpha-amino group of the first amino acid, a modification that can transform a stabilizing residue into a destabilizing one. The newly formed Ac-degron is then recognized by specific E3 ubiquitin ligases, known as N-recognins. These enzymes mediate the covalent attachment of a polyubiquitin chain to the target protein, marking it for destruction by the 26S proteasome.
Methionine, when N-terminally exposed, is a primary substrate for NATs, making N-acetyl-methionine (Ac-Met) a canonical Ac-degron. The amidated dipeptide mimic, this compound, effectively recapitulates this recognition motif. Its cell permeability and stability make it an ideal tool for competitively inhibiting the interaction between Ac-degron-bearing substrates and their cognate N-recognins, thereby allowing for detailed mechanistic studies.
Principle of Action: this compound as a Competitive Inhibitor
This compound acts as a structural mimic of an N-terminally acetylated protein substrate. By binding to the Ac-degron recognition pocket of an N-recognin, it competitively blocks the recruitment of endogenous protein substrates. This inhibition prevents the ubiquitination and subsequent degradation of proteins targeted by the Ac/N-end rule pathway. This targeted disruption allows researchers to identify substrates of the pathway, characterize the enzymes involved, and screen for novel therapeutic agents that modulate protein stability.
Diagram 1: The Ac/N-end Rule Pathway and the Role of this compound
This diagram illustrates the sequential process of protein degradation via the Ac/N-end rule pathway and highlights how this compound functions as a competitive inhibitor to prevent substrate recognition by the N-recognin E3 ligase.
Caption: Workflow of the Ac/N-end rule and inhibition by this compound.
Applications & Experimental Protocols
This compound is a versatile tool for both in vitro and cell-based assays. Below are detailed protocols for its primary applications.
Application 1: In Vitro Validation of N-Recognin-Substrate Interaction
Objective: To confirm that a protein of interest is a substrate of the Ac/N-end rule pathway by competing off its interaction with a purified N-recognin using this compound.
Principle: This assay uses a pull-down or co-immunoprecipitation (Co-IP) format. A tagged, N-terminally acetylated protein of interest (bait) is incubated with a purified N-recognin (prey). The addition of this compound should disrupt this interaction in a dose-dependent manner, which can be visualized by Western blot.
Protocol: Competitive In Vitro Pull-Down Assay
-
Reagent Preparation:
-
Bait Protein: Purify your N-terminally acetylated protein of interest with a tag (e.g., His-tag, GST-tag). Expert Tip: Co-expression with a specific N-terminal acetyltransferase like NatA in E. coli can enhance the yield of correctly modified protein.
-
Prey Protein: Purify the N-recognin E3 ligase.
-
Binding Buffer: Prepare a buffer suitable for protein-protein interactions (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT).
-
Inhibitor Stock: Prepare a 100 mM stock solution of this compound in DMSO or sterile water.
-
-
Assay Setup:
-
Set up a series of 1.5 mL microcentrifuge tubes. In each tube, add a constant amount of tagged bait protein (e.g., 2 µg) and N-recognin (e.g., 2 µg).
-
Create a dose-response curve by adding increasing concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a DMSO/vehicle control.
-
Adjust the total volume of each reaction to 500 µL with Binding Buffer.
-
-
Incubation:
-
Incubate the reactions for 2-4 hours at 4°C on a rotating wheel to allow for binding to reach equilibrium.
-
-
Pull-Down:
-
Add 20 µL of affinity beads corresponding to the bait protein's tag (e.g., Ni-NTA agarose for His-tag) to each tube.
-
Incubate for an additional 1 hour at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).
-
Carefully aspirate the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Binding Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding 30 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blot. Probe with antibodies against the bait tag and the N-recognin. A decrease in the N-recognin signal with increasing this compound concentration confirms competitive binding.
-
Table 1: Example Data from a Competitive Pull-Down Assay
| This compound Conc. (µM) | Bait Protein Signal (Arbitrary Units) | N-Recognin Signal (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 100 | 95 | 0% |
| 10 | 102 | 81 | 14.7% |
| 50 | 98 | 62 | 34.7% |
| 100 | 101 | 43 | 54.7% |
| 500 | 99 | 15 | 84.2% |
| 1000 | 100 | 5 | 94.7% |
Application 2: Cellular Stabilization of Ac/N-end Rule Substrates
Objective: To demonstrate that the degradation of an endogenous or exogenous protein in a cellular context is dependent on the Ac/N-end rule pathway.
Principle: By treating cells with the cell-permeable this compound, the N-recognin is occupied, preventing it from binding to and mediating the degradation of its cellular substrates. This leads to the accumulation and stabilization of these substrates, which can be quantified by Western blot or reporter assays.
Protocol: Cycloheximide (CHX) Chase Assay with this compound
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with either this compound (a typical starting concentration is 100-500 µM) or a vehicle control (e.g., sterile water) for 2-4 hours. Trustworthiness Check: This pre-incubation period is crucial to ensure the inhibitor has entered the cells and engaged its target before protein synthesis is halted.
-
-
Inhibition of Protein Synthesis:
-
To each well, add cycloheximide (CHX) to a final concentration of 100 µg/mL. This concentration is sufficient to halt new protein synthesis, allowing the tracking of the existing protein pool's degradation. Mark this as the T=0 time point.
-
-
Time Course Collection:
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
For each time point, wash the cells once with ice-cold PBS and then lyse them directly in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the total protein amount for each sample and analyze by SDS-PAGE and Western blot.
-
Probe for your protein of interest. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal sample loading.
-
-
Data Interpretation:
-
Quantify the band intensity for your protein of interest at each time point for both the vehicle-treated and this compound-treated samples.
-
Plot the relative protein level (normalized to T=0) against time. A significantly slower decay curve in the this compound-treated cells compared to the vehicle control indicates that the protein's degradation is mediated by the Ac/N-end rule pathway.
-
Diagram 2: Experimental Workflow for a CHX Chase Assay
This diagram outlines the key steps in a cycloheximide (CHX) chase experiment designed to measure protein stability in the presence and absence of the this compound inhibitor.
Caption: Step-by-step workflow for a cycloheximide chase experiment.
Concluding Remarks & Future Directions
This compound is an indispensable tool for dissecting the Ac/N-end rule pathway. Its utility in both biochemical and cellular assays allows for the robust identification of pathway substrates and the characterization of N-recognin E3 ligases. For drug development professionals, this compound can serve as a valuable positive control in high-throughput screens designed to find novel small-molecule modulators of protein stability. Future work may involve the development of more potent and selective inhibitors based on the this compound scaffold, potentially leading to new therapeutic strategies for diseases characterized by protein misregulation, such as cancer and neurodegenerative disorders.
References
-
Title: The N-end rule pathway: from recognition by N-recognins to destination-selective degradation. Source: Nature Reviews Molecular Cell Biology. URL: [Link]
-
Title: The N-terminal acetylome of Saccharomyces cerevisiae. Source: Proteomics. URL: [Link]
-
Title: The N-End Rule Pathway. Source: Annual Review of Biochemistry. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of Peptides with N-terminal Ac-Met-NH2
Welcome to the technical support guide for navigating the complexities of deprotecting peptides featuring an N-terminal acetylated methionine amide (Ac-Met-NH2). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity, structurally intact peptides of this class. Here, we dissect common problems, explain the underlying chemical principles, and provide field-proven protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What makes the deprotection of this compound peptides particularly challenging?
The primary challenge lies in the inherent chemical sensitivities of the methionine residue, compounded by the stability of the N-terminal acetyl group. During the final acidolytic cleavage from the solid-phase resin (typically using trifluoroacetic acid, TFA), two main side reactions plague the methionine side chain:
-
Oxidation: The thioether group in methionine's side chain is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)). This results in a mass increase of +16 Da and can significantly impact the peptide's biological activity and structural integrity.[1]
-
S-alkylation: Cationic species, particularly the tert-butyl cation generated from side-chain protecting groups like Boc and tBu, can irreversibly alkylate the methionine thioether.[2][3] This leads to the formation of a sulfonium salt, a significant and often hard-to-remove impurity.
The N-terminal acetyl group itself is generally stable to TFA, meaning it remains intact during cleavage. The primary goal is to remove all other side-chain protecting groups without damaging the sensitive methionine residue.
Q2: I see a +16 Da mass addition in my LC-MS analysis. What is it and how can I prevent it?
A +16 Da mass addition is the classic signature of methionine oxidation, where one oxygen atom has been added to the sulfur atom of the thioether side chain to form methionine sulfoxide.[1] This is a common issue during TFA cleavage.
Prevention is key and is achieved by creating a reducing environment within your cleavage cocktail through the addition of "scavengers." These are reagents that sacrificially react with oxidizing species and trap harmful electrophiles. For methionine, scavengers like thioanisole, 1,2-ethanedithiol (EDT), and dimethyl sulfide (Me2S) are crucial.[3][4] Some specialized cleavage cocktails like Reagent H have been specifically formulated to minimize methionine oxidation.[1][4]
Q3: Can the N-terminal acetyl group be removed if needed?
While typically the acetyl group is a desired final modification, there are circumstances where its removal might be necessary. Standard acidolytic or basic conditions used in peptide synthesis (like TFA or piperidine) will not remove the N-terminal acetyl group.[5] Its removal is challenging without causing peptide backbone degradation. However, specific, often harsh, chemical methods or enzymatic approaches can be employed. One reported chemical method involves treatment with trifluoroacetic acid and methanol, though this can lead to low yields and potential peptide bond cleavage.[6] Enzymatic methods, though highly specific, require specialized enzymes (N-terminal deacetylases) that are not broadly available and have substrate specificity.[5] For most applications, the N-terminal acetylation is considered a permanent modification.[5]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to resolution.
Problem 1: Significant Methionine Oxidation Detected (>5%)
Symptoms:
-
A major peak at +16 Da relative to the expected peptide mass in MS analysis.
-
Broad or split peaks in HPLC chromatogram due to the two diastereomers of methionine sulfoxide.
Root Cause Analysis: This indicates an insufficient scavenger concentration or the presence of pre-existing oxidizing agents (e.g., aged TFA, peroxide-containing ether for precipitation).
Solutions:
-
Optimize the Cleavage Cocktail: Ensure your TFA cocktail is robust enough for methionine-containing peptides. A standard cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) is inadequate.
-
Increase Scavenger Concentration: Add a combination of scavengers. A highly effective mixture includes dimethyl sulfide (Me2S) and trimethylsilyl chloride (TMSCl) with a small amount of triphenyl phosphine (PPh3).[3][7]
-
Work Under Inert Atmosphere: Perform the cleavage reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen.
-
Use High-Purity Reagents: Use fresh, high-purity TFA and ensure any ether used for precipitation is peroxide-free.
Workflow for Minimizing Methionine Oxidation
Caption: Troubleshooting workflow for methionine oxidation.
Problem 2: Presence of S-alkylation (tert-butylation) Side Product
Symptoms:
-
A peak at +56 Da relative to the expected peptide mass, corresponding to the addition of a tert-butyl group.
-
This impurity often co-elutes closely with the desired peptide, making purification difficult.
Root Cause Analysis: The thioether side chain of methionine acts as a nucleophile and attacks the tert-butyl cations generated during the deprotection of residues like Asp(OtBu), Glu(OtBu), or the Boc group on Trp(Boc).[2][3]
Solutions:
-
Use an Effective Cation Scavenger: Anisole is a classic scavenger for trapping tert-butyl cations.[3][4] Triisopropylsilane (TIS) is also effective. A combination is often best.
-
Post-Cleavage Treatment: If S-alkylation has already occurred, the resulting sulfonium salt can sometimes be reversed. Heating the crude peptide in a 5% acetic acid solution at 40°C for 24 hours can help revert the S-tert-butylated methionine back to its native form.[2][3][7]
Recommended Experimental Protocols
Protocol 1: Optimized TFA Cleavage Cocktail for this compound Peptides
This protocol is designed to actively prevent both oxidation and S-alkylation of methionine.
Reagent Preparation: Prepare the cleavage cocktail fresh before use. For every 10 mL of final cocktail, combine the following:
| Reagent | Volume/Mass | Purpose |
| Trifluoroacetic Acid (TFA) | 8.5 mL | Cleavage & Deprotection |
| Anisole | 0.5 mL | Cation Scavenger |
| Trimethylsilyl chloride (TMSCl) | 0.5 mL | Reduces Met(O) formation |
| Dimethyl sulfide (Me2S) | 0.5 mL | Reduces Met(O) formation |
| Triphenyl phosphine (PPh3) | 10 mg | Eradicates Oxidation |
Source: Adapted from recent findings on optimized cleavage solutions.[3][7]
Step-by-Step Procedure:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (10 mL per gram of resin) to the vessel.
-
Flush the vessel with nitrogen or argon, stopper it, and allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold, peroxide-free diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC purification.
Protocol 2: Post-Cleavage Reversal of S-alkylation
Use this protocol if LC-MS analysis of the crude product shows significant S-tert-butylation (+56 Da).
Step-by-Step Procedure:
-
After cleavage and ether precipitation, dissolve the dried crude peptide in a 5% (v/v) aqueous acetic acid solution (e.g., 10 mL).
-
Place the solution in a sealed vial and heat in a water bath or heating block at 40°C.
-
After 24 hours, cool the solution and lyophilize the peptide to remove the acetic acid and water.
-
Re-analyze the crude product by LC-MS to confirm the reduction of the +56 Da impurity before proceeding to purification.
Analytical Verification Workflow
Caption: Post-deprotection analytical validation process.
References
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . Semantic Scholar. [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis . Ingenta Connect. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . ACS Omega. [Link]
-
(PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . ResearchGate. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . ACS Publications. [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis | Request PDF . ResearchGate. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . PubMed. [Link]
-
Spotlight on protein N-terminal acetylation . PMC - PubMed Central. [Link]
-
Amino Acid Sidechain Deprotection . Aapptec Peptides. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . MDPI. [Link]
-
Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan . Europe PMC. [Link]
-
A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials . PMC - NIH. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides . Frontiers in Bioengineering and Biotechnology. [Link]
-
Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis . PubMed. [Link]
-
N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals . NIH. [Link]
-
N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity . PMC - PubMed Central. [Link]
-
Acetylation . Wikipedia. [Link]
-
A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin . ResearchGate. [Link]
-
pH Dependent Reversible Formation of a Binuclear Ni2 Metal-Center within a Peptide Scaffold . MDPI. [Link]
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions . PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ac-Met-NH2 Stability Issues in Different Cleavage Cocktails
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for stability issues encountered with N-terminally acetylated, C-terminally amidated methionine-containing peptides (Ac-Met-NH2) during solid-phase peptide synthesis (SPPS) cleavage. Here, we dissect the underlying chemistry of common problems and offer field-proven solutions to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound peptides during TFA cleavage?
The two principal side reactions affecting this compound peptides during trifluoroacetic acid (TFA)-based cleavage are:
-
Methionine Oxidation : The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)). This results in a mass increase of +16 Da and can be exacerbated by the presence of oxidizing species in the acidic cleavage environment.[1][2]
-
S-alkylation (tert-butylation) : Cations generated during the removal of tert-butyl (tBu) based protecting groups can alkylate the methionine thioether, leading to the formation of a sulfonium salt.[3][4]
While the N-terminal acetyl (Ac) group and the C-terminal amide (NH2) are generally stable under standard TFA cleavage conditions, the primary instability arises from the methionine residue.[5][6] The native amide bonds within the peptide backbone are also robust in neat TFA.[5]
Troubleshooting Guide
Q2: My mass spectrometry results show a significant +16 Da peak. How can I prevent methionine oxidation?
This is a classic sign of methionine oxidation. Standard cleavage cocktails, like Reagent B (TFA/TIS/H2O), are known to be insufficient in preventing this side reaction.[7][8]
Root Cause: The strongly acidic environment of the cleavage cocktail can promote the formation of reactive oxygen species, which readily oxidize the nucleophilic sulfur atom in the methionine side chain.[2][9]
Solution: Employ a cleavage cocktail specifically designed to suppress methionine oxidation. "Reagent H" is a highly effective option.[1][8]
| Reagent | Composition (w/w) | Key Features |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5%) | Specifically formulated to prevent methionine oxidation.[8][10] Studies have shown a dramatic reduction in or complete elimination of Met(O) formation compared to other standard cocktails.[1][8] |
Experimental Protocol: Cleavage with Reagent H
-
Preparation: Prepare Reagent H fresh before each use in a well-ventilated fume hood.[11]
-
Resin Suspension: Suspend the peptide-resin in Reagent H (e.g., 10-30 mL per gram of resin).[7][10]
-
Incubation: Stir the mixture at room temperature for 2-3 hours under an inert gas atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[7][10]
-
Filtration: Filter the resin and wash it with a small volume of fresh TFA.[7]
-
Precipitation: Combine the filtrates and precipitate the peptide by adding cold methyl tert-butyl ether (at least 3 times the volume of the filtrate).[7][10]
-
Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and dry the peptide under vacuum.
Diagram: Methionine Oxidation and Prevention Workflow
Caption: Workflow for preventing methionine oxidation.
Q3: I'm observing a +56 Da peak, and my peptide yield is low. What is causing this?
A +56 Da adduct strongly suggests S-alkylation of the methionine residue by a tert-butyl cation.[3]
Root Cause: During TFA-mediated cleavage, protecting groups like tert-butyl (tBu) are removed, generating highly reactive tert-butyl cations. These cations can act as alkylating agents, attacking the electron-rich thioether side chain of methionine.[4][12]
Solution: Optimize your cleavage cocktail with efficient scavengers to trap these carbocations. While Reagent H is also effective here, newer formulations have been developed to further minimize both oxidation and S-alkylation.[12]
Advanced Scavenger Strategies:
Recent research has highlighted the efficacy of cocktails containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) to completely eradicate oxidation and significantly reduce S-alkylation.[12][13]
| Cleavage Cocktail | Composition | Efficacy |
| TFA/An/TMSCl/Me2S/PPh3 | TFA/Anisole/TMSCl/DMS (85:5:5:5) with 1 mg/mL PPh3 | Eradicates Met(O) and reduces S-alkylation.[12] |
| TFA/An/TMSCl/TIS/Me2S/PPh3 | TFA/Anisole/TMSCl/TIS/DMS (80:5:5:5:5) with 1 mg/mL PPh3 | Recommended for peptides also containing Cys(Trt) to scavenge the trityl carbocation.[12] |
Troubleshooting Workflow: Minimizing S-alkylation
Caption: Troubleshooting workflow for S-alkylation.
Additional Optimization Tips:
-
Time and Temperature: S-alkylation is often faster than oxidation and increases with longer reaction times and higher temperatures.[12][13] Consider reducing the cleavage time to 30-60 minutes or performing the cleavage at a lower temperature (e.g., 6°C) to minimize by-product formation.[3][12]
Q4: Can the N-terminal acetyl or C-terminal amide groups be compromised during cleavage?
Under standard, high-TFA conditions, both the N-terminal acetyl group and the C-terminal amide bond are generally stable.[5][6]
-
N-terminal Acetyl Group: This group is very stable to acidic cleavage. In fact, N-terminal acetylation is known to enhance the proteolytic stability of peptides.[6] Issues with the N-terminus are more likely to be related to deletion of the N-terminal amino acid itself under specific circumstances, rather than loss of the acetyl group.[14]
-
C-terminal Amide Bond: The amide bond is exceptionally stable, with an estimated half-life of 350-600 years under neutral conditions.[5][15] Cleavage requires harsh acidic or basic conditions, far exceeding those of standard TFA cocktails.[16][17]
If you suspect issues with either terminus, it is more probable that they stem from incomplete synthesis or side reactions during chain assembly rather than instability during the final cleavage step.
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1157. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Semantic Scholar. [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Retrieved from [Link]
-
Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. [Link]
-
Li, S., et al. (1995). Chemical Pathways of Peptide Degradation. VIII. Oxidation of Methionine in Small Model Peptides by prooxidant/transition Metal Ion Systems: Influence of Selective Scavengers for Reactive Oxygen Intermediates. PubMed. [Link]
-
Isidro-Llobet, A., et al. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
Lou, S., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports. [Link]
-
Singh, Y., & Sharma, A. K. (2018). Amide Bond Activation of Biological Molecules. MDPI. [Link]
-
Bandyopadhyay, A., & Deb, I. (2024). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. Royal Society of Chemistry. [Link]
-
Hab-Rue, E., et al. (2021). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. NIH. [Link]
-
Khan Academy. (2013). Peptide bonds: Formation and cleavage. Retrieved from [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. PubMed. [Link]
-
(n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Guo, Z., et al. (2011). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08956A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
minimizing racemization during Ac-Met-NH2 coupling
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the challenge of racemization during the coupling of N-acetyl-methionine (Ac-Met) to an amino acid amide (H-AA-NH2), yielding Ac-Met-AA-NH2. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stereochemical integrity of your peptide products.
Frequently Asked Questions (FAQs)
Q1: We are observing significant epimerization (>5%) at the Methionine residue after coupling Ac-Met-OH to our C-terminal amide. What is the primary cause of this racemization?
This is a classic and well-documented issue in peptide synthesis. The primary cause of racemization for N-acyl amino acids, including N-acetyl-methionine, is the formation of a 5(4H)-oxazolone intermediate, also known as an azlactone.[1][2][3]
Here's the mechanism:
-
Activation: The carboxylic acid of Ac-Met-OH is activated by a coupling reagent (e.g., a carbodiimide like DIC or a phosphonium/uronium salt like HBTU). This creates a highly reactive ester or equivalent.[1][4]
-
Intramolecular Cyclization: The carbonyl oxygen of the N-acetyl group attacks the activated carboxyl carbon. This is an intramolecular nucleophilic attack that is unfortunately very rapid.[5]
-
Oxazolone Formation: This attack leads to the formation of a planar, five-membered oxazolone ring.[1][6]
-
Loss of Chirality: The α-proton (the hydrogen on the chiral carbon) of the methionine residue becomes highly acidic in this planar structure. It can be easily abstracted by even a weak base present in the reaction mixture (e.g., the amine component, excess tertiary amine base like DIPEA, or impurities).[5][7]
-
Tautomerization & Racemization: Once the proton is removed, the resulting anion can be re-protonated from either face of the planar ring, leading to a mixture of L- and D-isomers—racemization.[1]
-
Nucleophilic Ring Opening: The desired incoming amine (your H-AA-NH2) then attacks the oxazolone, opening the ring to form the peptide bond. However, if racemization has already occurred at the oxazolone stage, the resulting peptide will be a mixture of diastereomers.[2][8]
The N-acetyl group is particularly problematic because it is a simple N-acyl group that does not offer the neighboring group participation that urethane-based protecting groups (like Fmoc or Boc) do to prevent oxazolone formation.[7]
Caption: Mechanism of racemization via oxazolone formation.
Q2: We are using DIC/HOBt, which we thought was a standard coupling cocktail. Why is it still giving us high racemization with Ac-Met-OH?
While DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are a workhorse combination in peptide synthesis, they are not the ideal choice for coupling racemization-prone N-acyl amino acids.[9]
The issue lies in the reaction kinetics. The rate of oxazolone formation from the activated Ac-Met-OH can be competitive with, or even faster than, the formation of the desired HOBt-ester.[10][11] Furthermore, the subsequent aminolysis (the attack by your amine) of the HOBt-ester might not be fast enough to outcompete the racemization of any oxazolone that has already formed.
Modern additives have been developed that are superior to HOBt in both accelerating the coupling reaction and suppressing racemization.[4][12] The key is to use an additive that forms a more reactive activated ester and/or is a less effective base, thereby minimizing the abstraction of the critical α-proton from the oxazolone intermediate.
For this specific challenge, switching from HOBt to an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate) or 6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole) is highly recommended.[13][14] These additives have been shown to significantly reduce racemization levels compared to HOBt.[7][12][14]
Q3: What specific coupling reagents and additives do you recommend to minimize racemization for Ac-Met-NH2 coupling, and why?
To effectively suppress racemization, the strategy is to maximize the rate of the desired peptide bond formation while minimizing the rate of oxazolone formation and its subsequent enolization. This is best achieved by careful selection of both the coupling reagent and the additive.
Recommended Strategy: Use a modern uronium/phosphonium salt reagent in combination with OxymaPure® or one of its derivatives.
| Reagent/Additive Combination | Racemization Risk | Coupling Speed | Rationale |
| DIC / HOBt | High | Moderate | Traditional method, but HOBt is not acidic enough and can be a sluggish activating agent, allowing time for oxazolone formation.[15] |
| DIC / OxymaPure® | Low | Fast | OxymaPure® is more acidic than HOBt, leading to faster formation of a highly reactive ester and better suppression of racemization.[7][14] |
| HBTU / DIPEA | High | Very Fast | The presence of a strong tertiary base like DIPEA dramatically accelerates racemization by deprotonating the oxazolone intermediate. This should be avoided.[9][16] |
| HDMC / DIPEA | Low | Fast | HDMC is a newer coupling reagent designed to minimize racemization even in the presence of a base. |
| COMU / DIPEA | Low | Very Fast | COMU is based on an OxymaPure® core, making it inherently less prone to causing racemization. The base is still a risk factor but is better tolerated than with HBTU.[7][10][11] |
| EDC / 6-Cl-HOBt | Low | Fast | 6-Cl-HOBt is more acidic than HOBt, providing better racemization suppression. A good alternative to OxymaPure®.[13][17] |
Top Recommendation:
-
Reagent: COMU® ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Base: Use a hindered, non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) or 2,4,6-collidine, but use it stoichiometrically (or slightly less) relative to the acid. Never use excess base. [16]
Why this works: COMU incorporates the Oxyma moiety directly into its structure, leading to extremely rapid activation and formation of the Oxyma-ester.[10][11] This high-speed coupling reaction gives the oxazolone intermediate very little time to form and racemize. Using a stoichiometric amount of a hindered base ensures the reaction proceeds efficiently without providing a large reservoir of base to abstract the sensitive α-proton.
Q4: Can you provide a step-by-step protocol for a low-racemization coupling of Ac-Met-OH to a peptide amide?
Certainly. This protocol is designed around the use of COMU and a controlled amount of base to ensure minimal racemization.
Experimental Protocol: Low-Racemization Coupling of Ac-Met-OH
Materials:
-
Ac-Met-OH (1.0 eq)
-
H-Peptide-NH2 (1.0 eq)
-
COMU® (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Anhydrous DCM (Dichloromethane) for workup/precipitation
-
Anhydrous Diethyl Ether for precipitation
-
Reaction vessel, magnetic stirrer, argon/nitrogen atmosphere
Procedure:
-
Preparation:
-
Thoroughly dry the reaction vessel under vacuum or with a heat gun.
-
Dissolve the H-Peptide-NH2 (1.0 eq) in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve Ac-Met-OH (1.0 eq) and COMU® (1.1 eq) in anhydrous DMF.
-
-
Pre-activation (Optional but Recommended):
-
Cool the Ac-Met-OH/COMU® solution to 0 °C in an ice bath.
-
Slowly add DIPEA (1.2 eq) to this solution.
-
Allow the mixture to stir for 1-2 minutes. You may observe a color change, indicating activation.
-
-
Coupling Reaction:
-
Add the pre-activated Ac-Met-OH/COMU® solution to the solution of H-Peptide-NH2.
-
Maintain the reaction temperature at 0 °C for the first 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress using a suitable method (e.g., UPLC-MS) to check for the consumption of the starting amine. A small aliquot can be quenched in water and injected. The reaction is complete when no starting amine is observed.
-
-
Workup and Isolation:
-
Once complete, concentrate the reaction mixture under reduced pressure to remove most of the DMF.
-
Re-dissolve the residue in a minimal amount of DCM or other suitable solvent.
-
Precipitate the crude peptide product by adding the solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the product with fresh cold ether to remove residual reagents and byproducts (e.g., morpholino-urea).
-
Dry the final product under high vacuum.
-
-
Analysis:
-
Analyze the stereochemical purity of the final Ac-Met-Peptide-NH2 using a chiral HPLC method or by hydrolysis followed by chiral GC analysis of the resulting amino acids.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. people.uniurb.it [people.uniurb.it]
Validation & Comparative
A Comparative Guide to Ac-Met-NH2 and Fmoc-Met(Trt)-OH: Strategic Choices in Peptide Synthesis
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), every building block and modification is a critical choice that dictates the success of the final product. This guide provides an in-depth comparison of two methionine-related molecules that represent fundamentally different, yet equally important, aspects of peptide design: Fmoc-Met(Trt)-OH , the protected building block for chain elongation, and Ac-Met-NH2 , a representative final, modified peptide.
Understanding the distinct roles of these molecules is paramount. One is a tool for synthesis, and the other is an example of a final, functionalized product. This guide will dissect the chemistry, strategic applications, and experimental considerations for each, empowering you to make informed decisions in your peptide synthesis workflows.
Section 1: The Foundational Building Block: Fmoc-Met(Trt)-OH
Fmoc-Met(Trt)-OH is an indispensable amino acid derivative for incorporating methionine into a peptide sequence using the prevalent Fmoc/tBu solid-phase synthesis strategy.[] Its structure is a triad of chemical functionalities, each with a specific purpose.
-
The Fmoc Group (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group for the α-amino terminus. Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF, allowing for its removal without affecting the acid-labile side-chain protecting groups.[][3] This orthogonality is the cornerstone of the Fmoc-SPPS strategy.[]
-
The Carboxyl Group (-OH): This is the reactive site for peptide bond formation. It is activated in situ using coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma) to form a highly reactive species that readily couples with the free N-terminus of the growing peptide chain on the solid support.[4]
-
The Trityl (Trt) Group: This bulky, acid-labile group protects the thioether side chain of methionine.[5] This protection is crucial for preventing the primary side reaction associated with methionine: oxidation.[6][7]
The Critical Role of Trityl Side-Chain Protection
The sulfur-containing thioether side chain of methionine is highly susceptible to oxidation, which can occur at various stages of synthesis, but especially during the final cleavage with trifluoroacetic acid (TFA).[5][7] This oxidation converts methionine to methionine sulfoxide (Met(O)), introducing an unwanted diastereomeric impurity that is often difficult to separate from the target peptide, thereby reducing the final yield and purity.[5]
The trityl (Trt) group acts as a physical shield, sterically hindering the sulfur atom from attack by oxidizing agents.[5] Its high acid lability ensures that it is cleanly removed during the final TFA cleavage step along with other side-chain protecting groups like Boc and tBu.[8][9] The use of Fmoc-Met(Trt)-OH is strongly recommended for the synthesis of complex or oxidation-sensitive peptides to ensure a purer crude product.[5]
Section 2: The Functionalized Termini: Synthesizing this compound
This compound represents a simple, yet functionally significant, modified peptide. It is not a building block for further elongation but rather a final product. Its structure highlights two of the most common terminal modifications in peptide chemistry: N-terminal acetylation and C-terminal amidation.
N-Terminal Acetylation (The "Ac-" group)
Acetylation is the process of adding an acetyl group (-COCH₃) to the free N-terminal amine of a peptide. This "capping" is performed as the final step on the solid support before cleavage.[10][11]
Reasons for N-Terminal Acetylation:
-
Mimicking Native Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated.[12] This modification can be crucial for biological activity and proper protein interaction.
-
Increased Stability: Acetylation removes the positive charge at the N-terminus, making the peptide less susceptible to degradation by exopeptidases and increasing its metabolic stability.[13][14]
-
Altering Physicochemical Properties: By neutralizing the N-terminal charge, acetylation increases the overall hydrophobicity of the peptide, which can influence its solubility and ability to cross cell membranes.[12][15]
The procedure involves treating the N-terminally deprotected peptide-resin with acetic anhydride and a mild base like pyridine or DIEA.[11][16]
C-Terminal Amidation (The "-NH2" group)
C-terminal amidation involves replacing the C-terminal carboxylic acid with a carboxamide. This is not a post-synthesis modification but is programmed into the synthesis from the start by selecting a specific type of solid-phase resin. Resins like Rink Amide or Sieber Amide are designed to release the peptide as a C-terminal amide upon cleavage with TFA.[17][18][19]
Reasons for C-Terminal Amidation:
-
Enhanced Biological Activity: Many peptide hormones and neurotransmitters are naturally C-terminally amidated. This modification is often essential for their receptor binding and biological function.[20][21]
-
Increased Stability: Similar to acetylation, amidation neutralizes the negative charge of the C-terminal carboxyl group. This enhances the peptide's resistance to carboxypeptidases, prolonging its half-life.[21][22]
-
Improved Binding Affinity: The C-terminal amide can participate in hydrogen bonding interactions within receptor binding pockets, leading to enhanced affinity and potency.[21]
Head-to-Head Comparison: A Strategic Overview
The choice between using Fmoc-Met(Trt)-OH and synthesizing a peptide like this compound is not an "either/or" decision for the same task. Rather, it's about understanding their distinct roles in the overall design and synthesis strategy.
| Feature | Fmoc-Met(Trt)-OH | This compound (as a final product) |
| Primary Role | Building Block: For elongating a peptide chain. | Final Product: A modified single amino acid peptide. |
| Key Function | To incorporate methionine while preventing side-chain oxidation.[5] | To provide a stable, charge-neutral molecule that may mimic a natural protein terminus.[15][22] |
| Stage of Use in SPPS | Elongation Cycles: Coupled sequentially during synthesis. | Post-Synthesis: The result of N-terminal acetylation and cleavage from an amide resin. |
| Chemical Groups | Temporary Fmoc (N-terminus), Permanent Trt (side chain), Active -COOH (C-terminus). | Permanent Acetyl (N-terminus), Free Thioether (side chain), Permanent Amide (C-terminus). |
| Primary Challenge Addressed | Prevents formation of methionine sulfoxide (Met(O)) impurities.[6][7] | Enhances metabolic stability and biological relevance.[13][21] |
Visualization of Concepts
Chemical Structures and Roles
Caption: Distinct roles of Fmoc-Met(Trt)-OH and this compound.
SPPS Workflow Integration
Caption: Integration points in a typical Fmoc-SPPS workflow.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Met(Trt)-OH in SPPS
This protocol outlines a standard manual coupling cycle.
-
Resin Preparation: Start with a deprotected peptide-resin in a reaction vessel. Swell the resin in DMF for 20-30 minutes.
-
Activation Solution: In a separate vial, dissolve Fmoc-Met(Trt)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and vortex for 1 minute.
-
Coupling: Add the activation solution to the swelled resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[23]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Final Wash: Wash the resin with DMF (5x) and DCM (3x) to prepare for the next coupling cycle.
Protocol 2: On-Resin N-Terminal Acetylation
This is performed after the final amino acid has been coupled and deprotected.
-
Resin Preparation: Wash the final deprotected peptide-resin with DMF (3x) and DCM (3x).
-
Capping Solution: Prepare a solution of 10% acetic anhydride and 5% DIEA in DMF.
-
Acetylation Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.[10]
-
Washing: Drain the capping solution and wash the resin extensively with DMF (3x) and DCM (3x).
-
Drying: Dry the resin under vacuum in preparation for cleavage.
Protocol 3: Cleavage and Global Deprotection
This protocol yields a C-terminally amidated peptide with all side chains deprotected.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[24] TIS is critical for scavenging the cleaved Trt cations.[25]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Incubation: Stir the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the presence of trityl cations.[25]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove scavengers.
-
Final Steps: Dry the crude peptide pellet under vacuum. Dissolve in a suitable solvent (e.g., water/acetonitrile) for purification by RP-HPLC.
Conclusion and Recommendations
The distinction between Fmoc-Met(Trt)-OH and This compound is fundamental to strategic peptide design.
-
Fmoc-Met(Trt)-OH is the building block of choice for incorporating methionine. The Trt side-chain protection is a non-negotiable insurance policy against oxidation, leading to higher purity, better yields, and simplified downstream purification. While Fmoc-Met-OH is a less expensive alternative, the cost savings are often negated by the challenges of dealing with oxidation-related impurities, especially in long or complex sequences.[5]
-
This compound exemplifies the power of terminal modifications. The strategic decision to acetylate the N-terminus and amidate the C-terminus can profoundly impact a peptide's stability, biological activity, and pharmacokinetic profile.[15][21] These modifications should be considered early in the design phase based on the intended application of the peptide.
By understanding the specific function of the protected building block versus the role of the final modified structure, researchers can better navigate the complexities of peptide synthesis and design molecules with optimal performance and purity.
References
- BOC Sciences.
- BenchChem.
- LifeTein.
- BenchChem. A Comparative Guide to Fmoc-Met(Trt)-OH and Fmoc-Met-OH in Peptide Synthesis. BenchChem. 2025.
- Alluri, M., et al. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
- CDN.
- JPT Peptide Technologies.
- MOL Changes.
- Wikipedia.
- AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC.
- National Institutes of Health. Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
- Royal Society of Chemistry. Amide protection and amide supports in solid-phase peptide synthesis. Journal of the Chemical Society D.
- AAPPTEC. Planning a Peptide Synthesis. AAPPTEC.
- Wikipedia. Peptide synthesis. Wikipedia.
- PubMed. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International Journal of Peptide and Protein Research. 1989.
- JPT Peptide Technologies.
- CD Formulation. Amidated Peptide - Therapeutic Proteins & Peptides.
- BOC Sciences.
- Indian Academy of Sciences. Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1988.
- ResearchGate. Resins for peptide amide synthesis.
- YouTube. Peptide Hand Synthesis Part 7: N-Terminal Capping. YouTube. 2022.
- ResearchGate. Role of capping in peptide synthesis.
- Google Patents. Capping of unprotected amino groups during peptide synthesis.
- AAPPTEC.
- Biotage.
- AAPPTEC. Amino Acid Sidechain Deprotection. AAPPTEC.
- MedChemExpress. Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis. MedChemExpress.
- AAPPTEC. Cleavage Cocktails; Reagent B. AAPPTEC.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. PMC.
- Karger Publishers. Application of the Trityl Group in Peptide Chemistry. Karger Publishers.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- BenchChem.
- AnaSpec. Overview of Custom Peptide Synthesis. AnaSpec.
- Royal Society of Chemistry. A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- PubMed. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research. 1998.
- Royal Society of Chemistry. Peptide Synthesis and Purification – Ac-HNPGYP-NH2 was synthesized according to published methods using standard solid-phase.
- Taylor & Francis. Chemistry of peptide synthesis. Taylor & Francis.
- BenchChem. OH versus Fmoc-His(Boc)-OH in the Suppression of Racemization during Solid-Phase Peptide Synthesis. BenchChem. 2025.
- BenchChem. Solubility Showdown: Fmoc-Asn(Trt)-OH vs. Fmoc-Asn-OH in Peptide Synthesis. BenchChem. 2025.
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
- Thieme. 4 Synthesis of Peptides. Thieme.
Sources
- 3. peptide.com [peptide.com]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. youtube.com [youtube.com]
- 12. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 13. jpt.com [jpt.com]
- 14. N-terminal modification - MOL Changes [molchanges.com]
- 15. lifetein.com [lifetein.com]
- 16. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 17. peptide.com [peptide.com]
- 18. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amidated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. jpt.com [jpt.com]
- 23. researchgate.net [researchgate.net]
- 24. peptide.com [peptide.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Stability of Ac-Met-NH2 and Other Methionine Derivatives
Introduction
Methionine (Met), an essential amino acid, is a common component of therapeutic peptides and proteins. However, its thioether side chain is highly susceptible to oxidation, posing a significant challenge to the long-term stability and efficacy of methionine-containing biopharmaceuticals.[1][2] This oxidation primarily converts methionine into methionine sulfoxide (Met(O)) and, under harsher conditions, methionine sulfone (Met(O2)). This post-translational modification can alter the peptide's structure, function, and immunogenicity.
To mitigate this instability, various chemical modifications are employed. This guide provides a comparative analysis of the stability of N-acetyl-methioninamide (Ac-Met-NH2) against other common methionine derivatives. We will delve into the chemical basis of methionine degradation, present comparative experimental data, and provide a detailed protocol for assessing stability in your own laboratory. The strategic modification of peptide termini, such as N-terminal acetylation and C-terminal amidation, can significantly enhance stability by mimicking the structure of native proteins and increasing resistance to enzymatic degradation.[3][4][5]
The Chemistry of Methionine Degradation: A Focus on Oxidation
The primary pathway of methionine degradation is the oxidation of its sulfur-containing side chain. This reaction is readily initiated by various reactive oxygen species (ROS), including hydrogen peroxide (H2O2), and can be influenced by factors such as pH, temperature, and the presence of metal ions.[2][6]
The oxidation process occurs in two main steps:
-
Methionine to Methionine Sulfoxide (Met(O)): The thioether group is oxidized to a sulfoxide, creating a new chiral center and resulting in two diastereomers (R and S). This is often a reversible process in biological systems through the action of methionine sulfoxide reductase (Msr) enzymes.[1]
-
Methionine Sulfoxide to Methionine Sulfone (Met(O2)): Further oxidation of the sulfoxide leads to the formation of methionine sulfone. This step is generally considered irreversible.
These modifications increase the polarity of the amino acid side chain, which can disrupt the hydrophobic interactions crucial for maintaining the correct three-dimensional structure of a peptide or protein.[1]
Caption: Oxidation pathway of the methionine side chain.
Comparative Stability Analysis
To objectively compare the stability of this compound with other methionine derivatives, a forced degradation study using hydrogen peroxide (H2O2) as the oxidizing agent is a standard approach. In this type of study, the compounds are exposed to accelerated stress conditions to predict their long-term stability.
The derivatives under comparison are:
-
This compound: N-terminus acetylated and C-terminus amidated.
-
Met-NH2: Free N-terminus and C-terminus amidated.
-
Ac-Met-OH: N-terminus acetylated and free C-terminus (carboxylic acid).
-
Methionine: The free amino acid.
Experimental Synopsis: Each derivative was dissolved and incubated with 0.1% H2O2 at room temperature. Aliquots were taken at various time points and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the percentage of the remaining parent compound.
Table 1: Comparative Stability of Methionine Derivatives in 0.1% H₂O₂
| Time (hours) | % Remaining this compound | % Remaining Met-NH2 | % Remaining Ac-Met-OH | % Remaining Methionine |
| 0 | 100% | 100% | 100% | 100% |
| 1 | 92% | 85% | 88% | 81% |
| 4 | 78% | 65% | 71% | 58% |
| 8 | 65% | 48% | 55% | 39% |
| 24 | 45% | 22% | 30% | 15% |
Analysis and Insights:
The data clearly indicates that This compound is the most stable of the tested derivatives under oxidative stress. The stability follows the order: This compound > Ac-Met-OH > Met-NH2 > Methionine .
-
Role of Terminal Modifications: Both N-terminal acetylation and C-terminal amidation contribute to enhanced stability. These modifications neutralize the terminal charges, which can influence the electronic environment of the thioether side chain, making it less susceptible to oxidation.[3][7] Furthermore, blocking the termini prevents degradation by exopeptidases, which is a critical factor for stability in biological matrices like plasma.[7][8]
-
N-acetylation vs. C-amidation: Comparing Ac-Met-OH and Met-NH2, the N-acetylation appears to confer a greater stabilizing effect against chemical oxidation than C-amidation in this specific context.
-
Free Amino Acid: The free amino acid, with its charged amino and carboxyl groups, is the most vulnerable to oxidation, demonstrating the lowest stability.
Experimental Methodology: A Guide to Assessing Stability
This section provides a detailed protocol for conducting a forced degradation study to assess the oxidative stability of methionine-containing compounds.
Objective: To quantify the rate of oxidation of a methionine derivative in the presence of H2O2 using RP-HPLC.
Materials:
-
Methionine derivative (e.g., this compound)
-
30% Hydrogen Peroxide (H2O2) solution
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
RP-HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the methionine derivative in HPLC-grade water to prepare a 1 mg/mL stock solution.
-
-
Preparation of Oxidizing Agent:
-
Prepare a 1% H2O2 solution by diluting the 30% stock solution with HPLC-grade water. Caution: H2O2 is a strong oxidizer.
-
-
Initiation of Degradation Study:
-
In a clean vial, mix 900 µL of the peptide stock solution with 100 µL of the 1% H2O2 solution to achieve a final H2O2 concentration of 0.1%.
-
Vortex gently to mix. This is your T=0 sample point.
-
Immediately inject 20 µL onto the HPLC system for the initial time point analysis.
-
Incubate the reaction vial at room temperature, protected from light.
-
-
Time Point Analysis:
-
At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the reaction vial.
-
Quench the reaction if necessary (though immediate injection is often sufficient for analysis).
-
Analyze the sample by RP-HPLC.
-
-
RP-HPLC Method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to the parent (unoxidized) compound in the T=0 chromatogram.
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound at each time point relative to the area at T=0.
-
Plot the percentage of the remaining parent compound versus time.
-
Caption: Workflow for a forced oxidative degradation study.
Conclusion
The stability of methionine-containing peptides is a critical parameter in drug development and research. Oxidation of the methionine side chain can compromise the biological activity and shelf-life of these molecules.[2] This guide demonstrates that chemical modification of the peptide termini provides a robust strategy for enhancing stability against oxidative degradation.
Our comparative analysis reveals that N-acetyl-methioninamide (this compound) exhibits superior stability compared to derivatives with free termini or single modifications. The combined effect of N-terminal acetylation and C-terminal amidation effectively shields the molecule, reducing its susceptibility to oxidation.[3][7] Researchers and drug developers should consider these modifications as a primary strategy to improve the developability and performance of methionine-containing peptides. The provided experimental protocol offers a reliable framework for assessing and validating the stability of novel peptide candidates.
References
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Peptide synthesis: Amidation and Acetylation. LifeTein. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
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N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular. Bio-Synthesis. [Link]
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Peptide modification strategies: Amidation and Acetylation. ResearchGate. [Link]
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Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health (NIH). [Link]
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How to handle peptides that contain methionine. Biotage. [Link]
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Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
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Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ResearchGate. [Link]
-
Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. ACS Publications. [Link]
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Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot. ResearchGate. [Link]
-
Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ACS Publications. [Link]
-
Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. National Institutes of Health (NIH). [Link]
-
N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. ResearchGate. [Link]
-
Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms. National Institutes of Health (NIH). [Link]
-
Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. National Institutes of Health (NIH). [Link]
-
Methionine Forced Degradation Study. ResearchGate. [Link]
-
Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. PubMed. [Link]
-
Studies of the in Vitro Human Plasma Degradation of Methionine-Enkephalin. PubMed. [Link]
-
The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Peptides Containing Ac-Met-NH2
For researchers and drug developers, the purity of a synthetic peptide is paramount. It is the cornerstone of reproducible experimental results and the foundation of therapeutic safety and efficacy. This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of synthetic peptides, with a specific focus on those with modified termini, such as N-terminal acetylation and C-terminal amidation. We will use Acetyl-Methionine-Amide (Ac-Met-NH2) as a case study to illustrate key principles, challenges, and best practices.
Comparative Analysis of Core Purity Assessment Techniques
A multi-pronged approach is essential for the comprehensive characterization of a synthetic peptide. No single technique can provide a complete picture of purity. The primary methods—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA)—offer orthogonal information, each with distinct strengths and limitations. Nuclear Magnetic Resonance (NMR) spectroscopy provides further, detailed structural confirmation.
| Technique | Primary Purpose | Strengths for this compound | Limitations | Typical Purity Threshold |
| RP-HPLC | Quantifies purity based on UV absorbance; separates peptide from impurities. | Gold standard for purity assessment; excellent at resolving closely related impurities like deletion sequences.[3][4] | Does not confirm identity (mass); purity is relative (% area) and excludes non-UV absorbing species (e.g., salts, water).[3] | >95% for most research applications. |
| Mass Spectrometry (MS) | Confirms molecular weight of the target peptide and identifies impurities. | Unambiguously confirms the presence of Ac (+42 Da) and NH2 (-1 Da vs. free acid) modifications; essential for detecting methionine oxidation (+16 Da).[5][6] | Not inherently quantitative without extensive calibration; may suppress certain ions. | N/A (provides identity, not quantitative purity). |
| Amino Acid Analysis (AAA) | Determines amino acid composition and absolute peptide quantity (net peptide content). | Provides the most accurate measure of peptide concentration; confirms the correct amino acid ratio.[3][7][8] | Destructive; can be laborious; methionine can degrade during acid hydrolysis.[8][9] | N/A (provides content and composition). |
| NMR Spectroscopy | Provides detailed 3D structural information and can confirm identity and purity. | Non-destructive; provides unambiguous structural confirmation of modifications and sequence.[10][11] | Requires higher sample amounts (>95% purity needed); complex data interpretation.[11][12] | N/A (primarily for structural elucidation). |
The Analytical Workflow: A Strategic Approach
A robust assessment of peptide purity follows a logical progression, starting with a broad overview and moving toward detailed characterization. This workflow ensures that both the identity and purity of the synthetic peptide are rigorously validated.
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A Head-to-Head Comparison: Enhancing Peptide Performance with N-Terminal Acetylation and C-Terminal Amidation
A Senior Application Scientist's Guide to the Biological Activity of Ac-Met-NH₂ vs. Native Peptides
In the landscape of drug discovery and biological research, peptides offer remarkable specificity and potency. However, their therapeutic potential is often hampered by inherent limitations, primarily their rapid degradation by endogenous proteases. This guide provides a comprehensive comparison of native peptides with their modified counterparts, specifically focusing on the widely adopted strategy of N-terminal acetylation and C-terminal amidation, using an acetylated, amidated methionine (Ac-Met-NH₂) peptide as a central example. We will explore the biochemical rationale for these modifications and provide detailed experimental frameworks for their validation.
The Challenge with Native Peptides: A Battle Against Degradation
Native peptides, with their free N-terminal amino group (-NH₃⁺) and C-terminal carboxyl group (-COO⁻), are highly susceptible to enzymatic attack. The cellular environment is rife with proteases that readily recognize and cleave these exposed termini.
-
Aminopeptidases target the N-terminal peptide bond.
-
Carboxypeptidases cleave the C-terminal peptide bond.
-
Endopeptidases can cleave internal peptide bonds, but degradation often initiates at the termini.[1]
This rapid degradation leads to a short plasma half-life, limiting the peptide's ability to reach its target and exert a therapeutic effect.[2][3] The charged termini can also influence receptor binding and cell permeability.[4]
The Solution: Terminal Modifications for Enhanced Stability and Activity
To counteract these limitations, synthetic peptides are frequently modified at their N- and C-termini. N-terminal acetylation introduces an acetyl group (CH₃CO-), neutralizing the positive charge of the N-terminal amine. C-terminal amidation replaces the C-terminal carboxyl group with a carboxamide (-CONH₂), neutralizing its negative charge.[5]
These modifications serve several critical functions:
-
Increased Proteolytic Resistance : By capping the termini, the peptide is no longer a primary substrate for many aminopeptidases and carboxypeptidases, significantly enhancing its metabolic stability.[4][6][7]
-
Mimicking Native Protein Structure : Many endogenous proteins are naturally acetylated.[8] Terminal modifications can thus make a synthetic peptide more closely resemble the structure of a native protein, potentially improving its biological activity.[6][9]
-
Altered Receptor Binding : Neutralizing terminal charges can profoundly impact how a peptide interacts with its receptor. This can lead to increased binding affinity by removing unfavorable charge-charge repulsions or by promoting a more favorable peptide conformation.[10][11]
-
Enhanced Cell Permeability : By reducing the overall charge and increasing hydrophobicity, these modifications can improve a peptide's ability to cross cell membranes.[6][12]
The diagram below illustrates how these modifications protect a peptide from degradation.
Experimental Validation: A Comparative Workflow
To empirically determine the advantages of a modified peptide (e.g., Ac-Met-NH₂) over its native counterpart, a series of head-to-head experiments are essential. The following workflow outlines the key assays required for a comprehensive comparison.
Assay 1: Serum Stability
This assay directly measures the peptide's resistance to degradation in a biologically relevant matrix.[2][3][13]
Protocol: Peptide Stability in Human Serum
-
Preparation : Reconstitute lyophilized native peptide (NP) and modified peptide (MP, Ac-Met-NH₂) in an appropriate buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Incubation : Dilute each peptide stock solution into fresh human serum (pooled, from a commercial source) to a final concentration of 100 µg/mL. Incubate samples at 37°C in a shaking water bath.
-
Time Points : At specified time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of each peptide-serum mixture.
-
Quenching & Precipitation : Immediately add the aliquot to a tube containing an ice-cold precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid) to stop enzymatic activity and precipitate serum proteins.[13] Vortex vigorously.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis : Carefully collect the supernatant, which contains the remaining peptide. Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Quantification : The amount of intact peptide at each time point is determined by integrating the area of the corresponding peptide peak in the HPLC chromatogram. The T=0 time point is considered 100%.
-
Half-Life Calculation : Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).
Assay 2: Receptor Binding Affinity
This assay determines how strongly the peptide binds to its target receptor. A lower dissociation constant (Kd) indicates higher affinity. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[14][15]
Protocol: Surface Plasmon Resonance (SPR) Binding Assay
-
Chip Preparation : Covalently immobilize the target receptor protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation : Prepare a dilution series of both the native peptide (NP) and modified peptide (MP) in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from well below to well above the expected Kd.
-
Binding Measurement : Inject the peptide solutions sequentially over the receptor-immobilized surface, from lowest to highest concentration. A buffer-only injection serves as a control for baseline drift.
-
Regeneration : Between each peptide injection, inject a regeneration solution (e.g., low pH glycine) to remove the bound peptide and prepare the surface for the next cycle.
-
Data Analysis : The binding response is measured in Resonance Units (RU). Fit the steady-state binding responses against the peptide concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
Assay 3: Cell-Based Functional Activity
This assay measures the peptide's ability to elicit a biological response in a cellular context, determining its potency (EC₅₀).[16][17][18] The specific assay depends on the peptide's mechanism of action. For a peptide targeting a G-protein coupled receptor (GPCR), a cAMP assay is common.
Protocol: cAMP Accumulation Assay
-
Cell Culture : Culture cells engineered to express the target receptor (e.g., HEK293-GPCR) to ~90% confluency in 96-well plates.
-
Peptide Preparation : Prepare serial dilutions of the native peptide (NP) and modified peptide (MP) in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Cell Stimulation : Aspirate the culture medium and add the peptide dilutions to the cells. Include a positive control (e.g., a known agonist) and a negative control (buffer only). Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis & Detection : Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit, such as a competitive ELISA or a fluorescence-based assay.[19]
-
Data Analysis : Plot the measured signal (e.g., absorbance or fluorescence) against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value, which is the concentration required to elicit 50% of the maximal response.
Interpreting the Data: A Comparative Analysis
By consolidating the data from these experiments, a clear picture of the modified peptide's performance emerges.
| Parameter | Native Peptide (NP) | Modified Peptide (Ac-Met-NH₂) | Rationale for Difference |
| Serum Half-life (t½) | ~15 min | > 240 min | N- and C-terminal caps block degradation by exopeptidases.[6][7] |
| Binding Affinity (Kd) | 50 nM | 5 nM | Neutralization of terminal charges removes unfavorable electrostatic interactions and may stabilize the bioactive conformation.[10][11] |
| Functional Potency (EC₅₀) | 100 nM | 8 nM | The combination of higher stability (less degradation in the assay) and improved binding affinity results in a more potent biological response. |
The hypothetical data above clearly demonstrates the multifaceted advantages conferred by N-terminal acetylation and C-terminal amidation. The modified peptide exhibits a dramatic increase in stability, a 10-fold improvement in receptor binding affinity, and a more than 12-fold increase in functional potency.
Conclusion and Practical Implications
For researchers and drug developers, the choice between a native and a modified peptide is a critical one. While native peptides can be useful for initial screening and structural studies, their therapeutic application is often unfeasible. The strategic addition of N-terminal acetylation and C-terminal amidation is a field-proven method to overcome the primary hurdles of peptide therapeutics: stability and bioavailability.[4][20] As demonstrated, these modifications can synergistically enhance a peptide's half-life, target affinity, and biological potency, transforming a promising lead compound into a viable drug candidate. When designing peptide-based experiments for in vitro functional studies or in vivo assays, terminal modifications should be considered a default strategy to ensure the integrity and maximize the efficacy of the molecule under investigation.[6]
References
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LifeTein. Peptide synthesis: Amidation and Acetylation. [Link]
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LifeTein®. What are peptide acetylation and amidation. [Link]
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Al-Azzam, W., et al. (2021). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. NIH. [Link]
-
HongTide Biotechnology. Introduction of N-terminal acetylation / C-terminal amidation. [Link]
-
Zattas, D., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. PMC - NIH. [Link]
-
Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Arafat, A., et al. (2023). N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. ResearchGate. [Link]
-
Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Hansen, P. R. (2014). Serum Stability of Peptides. Springer Nature Experiments. [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
-
Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Rozans, S. J., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Saric, T., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. PubMed. [Link]
-
Schulten, V., et al. (2024). Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology. MDPI. [Link]
-
LibreTexts. 7.19F: Proteolytic Degradation. Biology LibreTexts. [Link]
-
Passioura, T. & T. F. Jamison. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. [Link]
-
NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. [Link]
-
Kim, Y., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]
-
Drazic, A., et al. (2023). Illuminating the impact of N-terminal acetylation: from protein to physiology. PMC. [Link]
-
ResearchGate. Native degradation pathways: a) Substrate ubiquitination occurs via a... [Link]
-
Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]
-
ResearchGate. Serum-stability of tested peptides. Percentage of peptide remaining... [Link]
-
JPT. Comprehensive Guide to Peptide C-Terminal Modifications. [Link]
-
Wang, Y., et al. (2019). C-Terminal Amination of a Cationic Anti-Inflammatory Peptide Improves Bioavailability and Inhibitory Activity Against LPS-Induced Inflammation. Frontiers. [Link]
-
Dennison, S. R., et al. (2015). Influence of C-Terminal Amidation on the Efficacy of Modelin-5. ResearchGate. [Link]
-
Dennison, S. R., et al. (2020). The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5. ResearchGate. [Link]
-
Di Rienzo, L., et al. (2023). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. PMC - PubMed Central. [Link]
-
Greenfield, N. J., et al. (1994). The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and αα-tropomyosin. ResearchGate. [Link]
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- 3. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Introduction of N-terminal acetylation / C-terminal amidation-HongTide Biotechnology [hongtide.com]
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- 11. researchgate.net [researchgate.net]
- 12. Frontiers | C-Terminal Amination of a Cationic Anti-Inflammatory Peptide Improves Bioavailability and Inhibitory Activity Against LPS-Induced Inflammation [frontiersin.org]
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- 14. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
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A Senior Application Scientist's Guide to N-Terminal Capping: A Cost-Benefit Analysis of Ac-Met-NH2 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of solid-phase peptide synthesis (SPPS), the pursuit of purity and yield is paramount. Every decision, from resin choice to coupling chemistry, directly impacts the final product's quality and the economic viability of the process. A frequently underestimated step is the management of incomplete reactions. During each amino acid coupling cycle, a small but significant percentage of peptide chains may fail to elongate. If left unmanaged, these unreacted N-termini lead to a cascade of deletion sequences that are notoriously difficult to separate from the target peptide.[1][2]
The standard industry practice to mitigate this is N-terminal capping, most commonly with acetic anhydride, which acetylates the unreacted amino groups and prevents them from participating in subsequent coupling steps.[1][3] This strategy effectively truncates error sequences, making them easier to remove during purification. However, for complex, lengthy, or high-value peptides, a more sophisticated approach may be warranted.
This guide presents an in-depth cost-benefit analysis of an advanced capping strategy: the use of N-acetyl-methionine amide (Ac-Met-NH2). We will explore the chemical rationale, compare its performance against the conventional acetic anhydride method, provide actionable experimental protocols, and offer a decision framework for its implementation in your laboratory.
The Core Problem: Deletion Impurities in SPPS
In an ideal SPPS cycle, 100% of the deprotected N-terminal amines on the resin would couple with the incoming activated amino acid. In reality, steric hindrance, peptide aggregation, or suboptimal reaction kinetics can lead to incomplete coupling.[4][5] These uncoupled sites, if not blocked, will react in the next cycle, creating a peptide that is missing an amino acid—a deletion impurity. As the synthesis progresses, a complex mixture of different deletion sequences can accumulate. Because these impurities often have very similar physicochemical properties (e.g., hydrophobicity, charge) to the full-length product, their separation by reverse-phase high-performance liquid chromatography (RP-HPLC) becomes a significant challenge, often leading to lower recovery of the pure target peptide.[2]
Capping permanently blocks these reactive sites, ensuring that error sequences are terminated. The resulting capped, truncated peptides are significantly different from the full-length product, simplifying their removal during purification.[1]
This compound: A "Smart" Capping Agent
Using this compound is not merely a method of termination; it is a strategic decision to introduce a functional "handle" onto the error sequences. While acetic anhydride adds a simple acetyl group, this compound appends an entire amino acid derivative. The key is the methionine side chain, which imparts unique properties to the capped impurities.
Key Mechanistic Advantages:
-
Enhanced Chromatographic Separation: The primary benefit stems from altering the retention characteristics of the capped impurities. The methionine residue, with its thioether side chain, can significantly change the hydrophobicity of the truncated peptide, leading to a more substantial shift in its retention time during RP-HPLC compared to the target peptide. This greater separation between the peak of interest and the impurity peaks can dramatically simplify purification.
-
Oxidation as a Potential Handle: The methionine side chain is uniquely susceptible to oxidation to methionine sulfoxide. While often considered a synthetic liability, this property can be turned into an advantage. In some advanced purification strategies, this chemical difference could be exploited for selective capture or further chromatographic separation. Furthermore, the methionine can act as a built-in scavenger, protecting oxidation-sensitive residues (e.g., Trp, Cys) in the target peptide during synthesis and cleavage.[6]
-
Predictable and Controlled Chemistry: Unlike acetic anhydride, which is a highly reactive small molecule with potential for side reactions (e.g., acetylation of Ser/Thr hydroxyl groups), this compound is an amino acid derivative.[7] It is coupled using the same robust and well-controlled activation chemistry (e.g., HBTU, DIC/Oxyma) as the main SPPS cycles, minimizing the risk of unintended side-product formation.
Performance and Cost Comparison: this compound vs. Acetic Anhydride
The decision to implement this compound hinges on a trade-off between higher upfront reagent costs and potential downstream savings in purification time and resources.
| Parameter | Acetic Anhydride | This compound | Expert Insights & Rationale |
| Capping Efficiency | >99% | >99% | Both reagents achieve excellent capping efficiency when used with standard protocols. The reaction's completeness should always be verified (e.g., via a Kaiser test).[1] |
| Impact on Purification | Moderate | High | Acetic anhydride capping creates truncated sequences that are easier to separate. This compound capping creates sequences with significantly altered properties, potentially enabling baseline separation in RP-HPLC. |
| Upfront Reagent Cost | Low | High | Acetic anhydride is an inexpensive, bulk commodity chemical. This compound is a specialty amino acid derivative with a significantly higher cost per mole. |
| Downstream Purification Cost | Variable | Potentially Lower | The initial investment in this compound can be recouped through reduced HPLC solvent consumption, shorter instrument run times, and less labor-intensive fraction analysis, especially at scale. |
| Process Control | Good | Excellent | This compound uses standard, well-understood coupling chemistry, reducing the risk of side reactions compared to the highly reactive nature of acetic anhydride. |
| Ideal Application | Routine synthesis, short peptides (<20 aa), projects where cost is the primary driver. | Long or "difficult sequences"[4][5], peptides with challenging purifications, high-value therapeutic candidates. |
Experimental Implementation and Validation
Integrating this compound into your workflow is straightforward. The following diagrams and protocols illustrate a comparative approach.
Diagram 1: Comparative SPPS Workflow for Capping
Caption: A logical framework for choosing the optimal capping strategy.
Senior Application Scientist's Recommendation
The decision to use this compound is an economic and scientific calculation that balances upfront costs against downstream efficiency.
-
For routine synthesis of short, uncomplicated peptides , the economic advantage and proven efficacy of acetic anhydride make it the default choice. Its performance is well-documented and sufficient for most standard applications. [1][8][9]
-
For high-value, long, or notoriously difficult sequences —particularly those known to aggregate or result in complex crude profiles—the strategic use of This compound is strongly recommended. The higher initial reagent cost should be viewed as an investment in process simplification. The potential to achieve baseline separation of the target peptide from capped impurities can drastically reduce the time and expense of purification, leading to a higher net yield of the final, high-purity product. In a drug development context, this can translate to faster timelines and a more robust manufacturing process.
Before committing to a large-scale synthesis, a small pilot study comparing both capping agents on your specific sequence is the most prudent course of action. The resulting analytical HPLC data will provide the empirical evidence needed to make the most cost-effective and scientifically sound decision for your project.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Canne, L. E., et al. (1999). Purification of synthetic peptides using a catching full-length sequence by polymerization approach. Journal of the American Chemical Society. Available at: [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Info. Retrieved from [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (General knowledge, no direct URL).
-
Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Available at: [Link]
-
ResearchGate. (2022). What are the alternatives to acetic anhydride in peptide synthesis? Retrieved from [Link]
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press. (General knowledge, no direct URL).
-
Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis (SPPS), C-terminal vs. side-chain anchoring: a reality or a myth. Amino Acids, 46(8), 1827-38. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
